molecular formula C20H22N4O3 B1337210 H-Tyr-Trp-NH2

H-Tyr-Trp-NH2

Cat. No.: B1337210
M. Wt: 366.4 g/mol
InChI Key: YFBAKMIQWMAWMH-WMZOPIPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Trp-NH2 is a synthetic dipeptide analog offered for research purposes. As a dipeptide featuring tyrosine and tryptophan, it is of interest in various biochemical and physiological studies. Researchers can utilize this compound in areas such as peptide structure-activity relationship (SAR) studies, receptor binding assays, and as a standard in analytical chemistry. The exact mechanism of action and specific research applications for this compound are not fully characterized and represent an area for further scientific investigation. This product is supplied as a lyophilized powder. It is strictly for Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures, nor for human or veterinary consumption. All handling must be performed by qualified and licensed professionals.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C20H22N4O3/c21-16(9-12-5-7-14(25)8-6-12)20(27)24-18(19(22)26)10-13-11-23-17-4-2-1-3-15(13)17/h1-8,11,16,18,23,25H,9-10,21H2,(H2,22,26)(H,24,27)/t16-,18-/m0/s1

InChI Key

YFBAKMIQWMAWMH-WMZOPIPTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N

sequence

YW

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: H-Tyr-Trp-NH2 (Tyrosyl-Tryptophanamide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Tyr-Trp-NH2 (L-Tyrosyl-L-tryptophanamide) is a synthetic aromatic dipeptide amide often utilized as a minimal model system for studying proton-coupled electron transfer (PCET), fluorescence resonance energy transfer (FRET), and peptide self-assembly.[1][2] By capping the C-terminus as an amide, the molecule eliminates the negative charge of the carboxylate group, significantly altering its electrostatic profile and enhancing its capacity for pi-pi stacking interactions.

This guide provides a comprehensive analysis of its physicochemical properties, a validated solid-phase synthesis protocol, and an examination of its spectroscopic and self-assembly behaviors.

Chemical Structure & Physicochemical Properties[3][4][5][6][7]

The molecule consists of a tyrosine residue coupled to a tryptophan residue, with the C-terminus amidated.[3] The proximity of the phenol (Tyr) and indole (Trp) rings creates a unique electronic environment, making it an excellent probe for intra-molecular electron transfer.[3]

Structural Data Table[8]
PropertyValue / Description
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl-amino-3-(1H-indol-3-yl)propanamide
Sequence This compound (YW-NH2)
Molecular Formula C₂₀H₂₂N₄O₃
Molecular Weight 366.42 g/mol
Isoelectric Point (pI) ~9.8 (Estimated)
Solubility Moderate in water; Soluble in DMSO, Methanol, TFE
Charge at pH 7.4 +1 (N-terminal amine protonated)
Ionization Constants (pKa)

Unlike the free acid form (H-Tyr-Trp-OH), the amide form lacks the C-terminal carboxyl pKa (~2.2). This results in a net positive charge at physiological pH, which is critical for its interaction with negatively charged membranes or DNA.[3]

  • N-terminal Amine: ~9.6 – 9.8

  • Tyrosine Phenol: ~10.1[3]

  • Tryptophan Indole: >16 (Non-ionizable in aqueous solution)[3]

Spectroscopic Profile: The Tyr-Trp Dyad

The this compound motif is a classic "spectroscopic ruler" and electron transfer model.

Fluorescence Quenching & FRET

In isolation, Tyrosine emits at ~303 nm and Tryptophan at ~350 nm.[3] However, in the this compound dyad, Tyrosine emission is almost completely quenched.

  • Mechanism: Efficient Förster Resonance Energy Transfer (FRET) occurs from Tyr (Donor) to Trp (Acceptor).[3]

  • Electron Transfer (ET): Upon excitation, the system can undergo radical formation.[3] The Tyrosyl radical (Tyr[3]•) and Tryptophanyl radical (Trp[2][3]•) redox potentials are pH-dependent, allowing for reversible electron transfer studies.

Visualization: Energy Transfer Pathway

The following diagram illustrates the excitation energy flow and electron transfer potential within the dyad.[3]

Tyr_Trp_Energy_Transfer Excitation UV Excitation (280 nm) Tyr_Excited Tyr* (Excited) Excitation->Tyr_Excited Absorption Tyr_Ground Tyr (Ground) Tyr_Excited->Tyr_Ground Minor Emission (303nm) Trp_Excited Trp* (Excited) Tyr_Excited->Trp_Excited FRET (Efficiency >90%) Trp_Ground Trp (Ground) Emission Fluorescence (350 nm) Trp_Excited->Emission Dominant Signal Quenching Non-Radiative Decay Trp_Excited->Quenching Electron Transfer (Radical Formation)

Caption: Energy transfer pathway in this compound showing dominant FRET from Tyr to Trp and subsequent emission.

Synthesis Protocol: Fmoc-SPPS

The synthesis of this compound is best achieved using Fmoc Solid Phase Peptide Synthesis (SPPS) on Rink Amide resin to directly yield the C-terminal amide.

Materials Required[8]
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).[3]

  • Amino Acids: Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH.

  • Coupling Reagents: HBTU or DIC/Oxyma.[3]

  • Deprotection: 20% Piperidine in DMF.[3]

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

Step-by-Step Workflow
  • Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

  • Fmoc Deprotection (Resin): Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling 1 (Trp):

    • Dissolve Fmoc-Trp(Boc)-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add to resin and shake for 45–60 min.

    • Wash with DMF (3x).[3]

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min).

  • Coupling 2 (Tyr):

    • Dissolve Fmoc-Tyr(tBu)-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add to resin and shake for 45–60 min.

  • Final Deprotection: Remove N-terminal Fmoc group (20% Piperidine).[3]

  • Cleavage & Isolation:

    • Wash resin with DCM and dry under N2.[3]

    • Add Cleavage Cocktail (TFA/TIS/H2O) for 2 hours.

    • Precipitate filtrate in cold diethyl ether.

    • Centrifuge, wash with ether, and lyophilize.

Synthesis Flowchart

SPPS_Workflow Start Rink Amide Resin (Fmoc-Protected) Deprotect1 1. Fmoc Removal (20% Piperidine) Start->Deprotect1 Couple1 2. Couple Fmoc-Trp(Boc)-OH (HBTU/DIPEA) Deprotect1->Couple1 Deprotect2 3. Fmoc Removal (20% Piperidine) Couple1->Deprotect2 Couple2 4. Couple Fmoc-Tyr(tBu)-OH (HBTU/DIPEA) Deprotect2->Couple2 FinalDeFmoc 5. Final Fmoc Removal Couple2->FinalDeFmoc Cleavage 6. TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) FinalDeFmoc->Cleavage Product Crude this compound Cleavage->Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound on Rink Amide resin.

Self-Assembly & Nanostructures

Short aromatic dipeptides (e.g., FF, YY, YW) are renowned for their ability to self-assemble into ordered nanostructures. This compound is no exception, driven by a combination of:

  • Pi-Pi Stacking: Interaction between the electron-rich indole and phenol rings.[3]

  • Hydrogen Bonding: The amide backbone and the C-terminal amide provide a rigid H-bond network.[3]

  • Amphiphilicity: The hydrophobic aromatic side chains contrast with the polar backbone, driving assembly in aqueous environments.[3]

Observed Morphologies: Depending on solvent conditions (e.g., Methanol/Water ratios) and concentration, this compound can form:

  • Nanotubes: Hollow tubular structures similar to those seen in Diphenylalanine (FF).[3]

  • Hydrogels: At high concentrations (>10 mg/mL), the entangled fibrillar network can entrap water, forming supramolecular hydrogels useful for drug delivery.

Applications & Biological Relevance[3][7][8][10][11]

Radical Scavenging & Antioxidant Activity

The Tyr-Trp dyad is a potent radical scavenger.[3] The electron transfer from Tyr to Trp (or vice versa depending on the oxidant) allows the molecule to stabilize radical species, mimicking the protective mechanisms in enzymes like Ribonucleotide Reductase.[3]

Bacterial Binding

Recent studies have identified Tyr-Trp-NH2 motifs in nanobody-derived peptides that bind to Acinetobacter baumannii. The positively charged N-terminus and the aromatic "claws" allow insertion into the bacterial outer membrane.[3]

Cosmetic Peptides

Analogs of Tyr-Trp are investigated in cosmetic chemistry for their ability to modulate adipocyte function (e.g., regulating nocturnin), often marketed for cellulite reduction.

References

  • Structure and Function of Tryptophan–Tyrosine Dyads in Biomimetic β Hairpins. J. Phys. Chem. B. (2019).[3] [Link]

  • Self-Assembly of Peptides to Nanostructures. Nano Today.[3] (2010).[3] [Link]

  • Bypassing the Need for Cell Permeabilization: Nanobody CDR3 Peptide Improves Binding on Living Bacteria. Bioconjugate Chem.[3] (2023).[3] [Link]

  • H-Tyr-NH2 HCl Chemical Properties & Uses. LookChem. [Link]

  • Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins. Int. J. Mol.[3] Sci. (2017).[1][3] [Link]

Sources

Technical Deep Dive: Physicochemical & Spectroscopic Profiling of Tyrosine-Tryptophan Amide (H-Tyr-Trp-NH₂)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles the dipeptide amide Tyrosine-Tryptophan Amide (H-Tyr-Trp-NH₂) , a critical structural motif in biophysics and drug discovery. Unlike its free-acid counterpart, the C-terminal amide modification neutralizes the carboxylate negative charge, significantly altering the peptide’s isoelectric point (pI), solubility profile, and membrane permeability.

For researchers, this molecule serves two primary functions:

  • A Photophysical Standard: It is the simplest model for studying Förster Resonance Energy Transfer (FRET) between intrinsic protein fluorophores (Tyr

    
     Trp).
    
  • A Bioactive Scaffold: The Tyr-Trp motif underpins the pharmacophore of several opioid peptides and endomorphin analogues, where the amide cap mimics the native protein backbone continuum, enhancing metabolic stability against carboxypeptidases.

Part 1: Molecular Architecture & Fundamental Constants

The physicochemical behavior of H-Tyr-Trp-NH₂ is governed by the interplay between the phenolic hydroxyl of Tyrosine, the indole ring of Tryptophan, and the C-terminal amide.

Table 1: Physicochemical Specifications
ParameterValue / CharacteristicTechnical Note
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl-amino]-3-(1H-indol-3-yl)propanamideStereochemistry assumed L,L unless specified.
Molecular Formula

Amidation replaces C-term -OH with -NH₂.
Molecular Weight 366.42 g/mol (Average)366.1692 Da (Monoisotopic)Essential for Mass Spec verification (

).
Isoelectric Point (pI) ~9.6 (Calculated)Drastic shift from free acid (pI ~5.8). The molecule is cationic at physiological pH (7.4).
Net Charge (pH 7.4) +1 Protonated N-term (

); Neutral Side chains; Neutral C-term.
Hydrophobicity (LogP) ~0.8 - 1.2 (Predicted)Moderately hydrophobic. Amidation increases LogP vs. free acid.
Solubility Soluble in MeOH, DMSO, DMF.Limited in water (pH > 9 improves solubility).Solubilize in organic solvent first, then dilute into aqueous buffer.
pKa Ionization Profile

Understanding the ionization state is critical for fluorescence studies, as the phenolates quench fluorescence differently than phenols.

  • 
    -Amine (N-term): 
    
    
    
    (Lowered due to adjacent peptide bond).
  • Tyrosine (Phenolic -OH):

    
    .
    
  • Tryptophan (Indole -NH):

    
     (Non-ionizable in aqueous buffers).
    
  • 
    -Amide (C-term):  Non-ionizable.
    

Part 2: Spectroscopic Dynamics (The Core)

The Tyr-Trp-NH₂ dipeptide is a canonical system for studying intra-molecular energy transfer. The proximity of the Tyrosine (Donor) and Tryptophan (Acceptor) allows for efficient non-radiative energy transfer.

Fluorescence & FRET Mechanism

When excited at 280 nm (where both absorb), the emission spectrum is dominated by Tryptophan (350 nm) due to FRET. Tyrosine emission (303 nm) is heavily quenched.

  • Excitation: 280 nm (Tyr + Trp absorption) or 295 nm (Selective Trp excitation).[1]

  • Emission: 350 nm (Trp emission).[2]

  • FRET Efficiency (

    
    ):  Depends on the distance (
    
    
    
    ) and orientation factor (
    
    
    ) between the phenol and indole rings.
    • 
       (Förster distance for Tyr
      
      
      
      Trp) is typically 10–14 Å .
    • In H-Tyr-Trp-NH₂, the distance is often < 10 Å, leading to >90% transfer efficiency .

Diagram 1: Jablonski Diagram of Tyr-Trp FRET

The following diagram illustrates the energy transfer pathway that results in the quenching of Tyrosine and sensitized emission of Tryptophan.

FRET_Mechanism Tyr_GS Tyr Ground State (S0) Tyr_ES Tyr Excited State (S1) (Abs 280nm) Tyr_GS->Tyr_ES Excitation (hv) Tyr_ES->Tyr_GS Quenched Emission (303nm) Trp_ES Trp Excited State (S1) Tyr_ES->Trp_ES FRET (Non-radiative) Dipole Coupling Trp_GS Trp Ground State (S0) Trp_GS->Trp_ES Direct Excitation (280/295nm) Emission Fluorescence Emission (350nm) Trp_ES->Emission Relaxation

Caption: Energy flow in Tyr-Trp-NH2. Excitation of Tyr leads to resonance energy transfer to Trp, resulting in dominant Trp emission at 350nm.

Part 3: Structural Conformation & Stability

Pi-Pi Stacking ( )

The indole ring of Trp and the phenol ring of Tyr are both electron-rich aromatic systems. In the dipeptide amide, they frequently adopt a stacked conformation (offset parallel or T-shaped) in aqueous solution to minimize hydrophobic surface area.

  • Effect: This stacking creates a distinct hypochromic effect in UV absorbance (lower absorbance than the sum of individual amino acids) and stabilizes the peptide against proteolytic degradation.

Rotamer Populations

NMR studies indicate that the side chains exist in dynamic equilibrium between gauche+, gauche-, and trans rotamers. The bulky nature of both side chains restricts free rotation, often locking the peptide into a "folded" state that maximizes the FRET efficiency described above.

Part 4: Synthesis Protocol (Solid Phase)

To synthesize H-Tyr-Trp-NH₂ with high purity, Fmoc Solid Phase Peptide Synthesis (SPPS) is the industry standard. The use of Rink Amide resin is non-negotiable to generate the C-terminal amide.

Critical Reagents & Scavengers
  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

  • Coupling: DIC/Oxyma or HBTU/DIEA.

  • Deprotection: 20% Piperidine in DMF.[3]

  • Cleavage Cocktail (Crucial): Reagent K or similar.[4]

    • Why? Trp is susceptible to alkylation by carbocations (from tBu protecting groups) during cleavage.[4] You MUST use scavengers.

    • Formula: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).

Diagram 2: SPPS Workflow for Tyr-Trp-NH₂

SPPS_Protocol Start Start: Rink Amide MBHA Resin Step1 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Step1 Step2 2. Couple Fmoc-Trp(Boc)-OH (HBTU/DIEA/DMF) Step1->Step2 Step3 3. Fmoc Deprotection (Remove Trp Fmoc) Step2->Step3 Step4 4. Couple Fmoc-Tyr(tBu)-OH (HBTU/DIEA/DMF) Step3->Step4 Step5 5. Final Fmoc Removal (Expose N-term Amine) Step4->Step5 Step6 6. Cleavage & Global Deprotection (TFA/Phenol/H2O/TIS) Step5->Step6 End Final Product: H-Tyr-Trp-NH2 (Precipitate in cold Ether) Step6->End

Caption: Step-by-step SPPS synthesis on Rink Amide resin. Note the specific order: Trp is coupled first to the resin, then Tyr.

Part 5: Analytical Workflows

HPLC Method (Reverse Phase)

Due to the aromatic rings, this peptide is UV-active and moderately hydrophobic.

  • Column: C18 (e.g., Phenomenex Jupiter or Waters XBridge), 300Å pore size preferred for peptides.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 30 minutes.

  • Detection: 214 nm (peptide bond) and 280 nm (aromatic side chains).

Mass Spectrometry (ESI-MS)
  • Expected Ion:

    
    
    
  • Fragmentation Pattern:

    • Look for the immonium ions :

      • Tyr Immonium: m/z 136

      • Trp Immonium: m/z 159

    • y1 ion: Trp-NH₂ fragment (~203 Da).

    • b1 ion: Tyr fragment (~164 Da).

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The authoritative text on FRET and Amino Acid fluorescence).

  • Eftink, M. R. (1991). Fluorescence quenching: theory and applications. Topics in Fluorescence Spectroscopy, 2, 53-126. (Details quenching mechanisms relevant to Tyr/Trp interactions).

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (The standard protocol for Fmoc SPPS).[5]

  • Scheraga, H. A. (1978). Calculations of stable conformations of polypeptides. Reviews of Modern Physics. (Foundational work on rotamer populations in dipeptides).

Sources

H-Tyr-Trp-NH2 as a potential neurotransmitter or neuromodulator

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

H-Tyr-Trp-NH2 (Tyrosine-Tryptophan-Amide) is a synthetic dipeptide of significant interest in neuropharmacology and nutraceutical development. Structurally composed of two aromatic amino acid precursors—L-Tyrosine (catecholamine precursor) and L-Tryptophan (serotonin precursor)—and stabilized by C-terminal amidation, this molecule exhibits distinct physicochemical properties that facilitate blood-brain barrier (BBB) permeability.

Emerging research classifies this compound not as a classical neurotransmitter, but as a neuromodulator with pleiotropic effects. Its primary mechanisms include the upregulation of noradrenaline metabolism, activation of the CREB-BDNF neuroprotective pathway, and potent antioxidant activity. This guide provides a comprehensive technical analysis of its chemistry, pharmacology, synthesis, and experimental validation.

Chemical Identity & Physicochemical Properties[1][2][3]

The amidation of the C-terminus (–CONH₂) distinguishes this compound from its dietary hydrolysis counterpart (H-Tyr-Trp-OH). This modification removes the negative charge of the carboxylate group, significantly increasing lipophilicity and resistance to carboxypeptidase degradation—critical factors for CNS bioavailability.

PropertySpecification
Sequence This compound (YW-NH2)
IUPAC Name (S)-2-amino-3-(4-hydroxyphenyl)-N-((S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)propanamide
Molecular Formula C₂₂H₂₅N₅O₃
Molecular Weight 407.47 g/mol
Isoelectric Point (pI) ~9.8 (Basic due to free N-term amine and amide)
Solubility Soluble in water, DMSO, Methanol; slightly soluble in Ethanol.[1]
Stability High resistance to C-terminal proteolysis; susceptible to oxidation (Trp indole).
Pharmacology & Mechanism of Action[4]

This compound operates via a "multi-target" mechanism, bridging metabolic precursor availability with direct signaling modulation.

2.1. Noradrenergic Modulation & Cognitive Enhancement

Unlike classical reuptake inhibitors, the Tyr-Trp sequence has been shown to enhance noradrenaline (NA) turnover in the prefrontal cortex and hippocampus.

  • Mechanism: The dipeptide may act as a high-affinity substrate for transport systems (e.g., PEPT2) or modulate the activity of Tyrosine Hydroxylase (TH) via allosteric influence, though the precise binding site remains under investigation.

  • Effect: In murine models of amyloid-beta (Aβ) induced toxicity, Tyr-Trp administration restored working memory deficits by normalizing cortical NA levels.[2]

2.2. The CREB-BDNF Neuroprotective Pathway

Transcriptomic analysis reveals that Tyr-Trp exposure upregulates a specific gene network associated with neuronal survival.

  • Pathway: It triggers the phosphorylation of CREB (cAMP response element-binding protein), which subsequently drives the expression of BDNF (Brain-Derived Neurotrophic Factor) and EGR1 (Early Growth Response 1).

  • Outcome: Enhanced synaptic plasticity and resistance to oxidative stress (Aβ toxicity).

2.3. Antioxidant & Radical Scavenging

The indole ring of Tryptophan and the phenolic group of Tyrosine provide dual-site radical scavenging.

  • Activity: High potency against peroxyl radicals (ORAC assay) and hydroxyl radicals.

  • Relevance: Mitigates neuroinflammation and oxidative stress cascades common in neurodegenerative disorders.

2.4. Putative Opioid Interaction

While not a high-affinity opioid agonist like the tetrapeptide TIPP (Tyr-Tic-Phe-Phe), the "Tyr-Trp" N-terminal motif is structural to many delta-opioid antagonists. This compound may exhibit weak affinity or allosteric modulation at mu/delta-opioid receptors, contributing to stress-resilience profiles.

Visualization: Putative Signaling Pathway

G cluster_0 Extracellular Space cluster_1 Neuron / Glia YW This compound Transporter Peptide Transporter (PEPT2 / BBB) YW->Transporter BBB Crossing ROS ROS / Aβ Toxicity YW->ROS Direct Scavenging NA_Metabolism Noradrenaline Turnover Transporter->NA_Metabolism Modulation CREB CREB Phosphorylation Transporter->CREB Signaling Cascade Neuroprotection Synaptic Plasticity & Cognitive Recovery NA_Metabolism->Neuroprotection BDNF BDNF / EGR1 Expression CREB->BDNF BDNF->Neuroprotection ROS->Neuroprotection Inhibition

Figure 1: Putative signaling cascade of this compound illustrating BBB transport, noradrenergic modulation, and CREB-mediated neuroprotection.[3]

Experimental Protocols
3.1. Chemical Synthesis (Fmoc-SPPS)

Objective: Synthesize high-purity this compound using Solid Phase Peptide Synthesis.

Reagents:

  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Amino Acids: Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH.

  • Coupling: HBTU / DIPEA (Diisopropylethylamine).

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage: TFA (Trifluoroacetic acid) / TIS (Triisopropylsilane) / H₂O / EDT (Ethanedithiol).

Protocol:

  • Resin Swelling: Swell 1g Rink Amide resin in DMF for 30 min.

  • Fmoc Removal (Resin): Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling 1 (Trp): Dissolve Fmoc-Trp(Boc)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add to resin. Shake for 60 min.

    • QC: Kaiser Test (Ninhydrin) should be negative (no free amines).

  • Deprotection: Remove Fmoc group (20% Piperidine/DMF). Wash DMF.

  • Coupling 2 (Tyr): Dissolve Fmoc-Tyr(tBu)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add to resin. Shake for 60 min.

  • Final Deprotection: Remove N-terminal Fmoc. Wash DMF, then DCM, then Methanol. Dry resin.

  • Cleavage: Prepare cocktail: 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS . (EDT is critical to prevent Trp oxidation). Shake for 2 hours.

  • Precipitation: Filter resin. Drop filtrate into cold Diethyl Ether. Centrifuge to pellet peptide.

Visualization: Synthesis Workflow

Synthesis Start Rink Amide Resin Step1 Fmoc Deprotection (20% Piperidine) Start->Step1 Step2 Coupling 1: Fmoc-Trp(Boc)-OH (HBTU/DIPEA) Step1->Step2 Step3 Fmoc Deprotection Step2->Step3 Step4 Coupling 2: Fmoc-Tyr(tBu)-OH Step3->Step4 Step5 Final Fmoc Removal Step4->Step5 Step6 Cleavage & Side-Chain Removal (TFA/EDT/H2O/TIS) Step5->Step6 End This compound (Crude Peptide) Step6->End

Figure 2: Fmoc-SPPS workflow for this compound synthesis.

3.2. Purification & Characterization[4]
  • HPLC: C18 Reverse Phase Column. Gradient: 5% to 60% Acetonitrile (0.1% TFA) in Water (0.1% TFA) over 30 min. Detect at 220nm (peptide bond) and 280nm (aromatic side chains).

  • Mass Spectrometry: ESI-MS. Expected [M+H]⁺ = 408.2 Da.

3.3. In Vitro Neuroprotection Assay (Aβ Toxicity Model)

Objective: Validate neuroprotective activity in PC12 or SH-SY5Y cells.

  • Culture: Plate SH-SY5Y cells in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days.

  • Pre-treatment: Incubate cells with this compound (0.1, 1, 10, 50 µM) for 2 hours.

  • Insult: Add Aβ(25-35) oligomers (20 µM) to the media. Incubate for 24 hours.

  • Readout: Measure cell viability using MTT or CCK-8 assay.

  • Validation: Perform Western Blot for phosphorylated CREB (p-CREB) and BDNF levels in cell lysates.

Challenges & Future Directions
  • Stability: While amidation improves stability, the peptide is still susceptible to endopeptidases. Cyclization (e.g., head-to-tail) or N-methylation could further enhance half-life.

  • BBB Permeability: Although dipeptides utilize PEPT2 transporters, absolute brain uptake remains a limiting factor. Conjugation with lipophilic moieties or encapsulation in liposomes may be required for clinical efficacy.

  • Receptor Specificity: Further radioligand binding assays are needed to screen against a comprehensive panel of GPCRs (Dopamine D1/D2, Serotonin 5-HT1A, Opioid µ/δ) to definitively map its "off-target" pharmacodynamics.

References
  • Ano, Y., et al. (2019). "Novel Tyr-Trp dipeptide prevents amyloid-β-induced memory impairment and suppresses inflammation in the mouse brain." Journal of Neuroinflammation. Link

  • Ichinose, T., et al. (2023). "Bioinformatics Analysis of the Molecular Networks Associated with the Amelioration of Aberrant Gene Expression by a Tyr–Trp Dipeptide." International Journal of Molecular Sciences. Link

  • Schiller, P. W., et al. (1992). "Synthesis and in vitro opioid activity of TIPP (Tyr-Tic-Phe-Phe-OH) and related analogs." Journal of Medicinal Chemistry. Link

  • Tanaka, M., et al. (2020). "Brain-transportable soy dipeptide, Tyr-Pro, attenuates amyloid β peptide25-35-induced memory impairment in mice."[5] npj Science of Food. Link

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research. Link

Sources

Investigating the Endogenous Presence of H-Tyr-Trp-NH2: A Technical Validation Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dipeptide amide H-Tyr-Trp-NH2 (YW-amide) represents a distinct class of bioactive molecules where minimal structural complexity masks significant physiological potential. Unlike its acidic counterpart (H-Tyr-Trp-OH), the presence of the C-terminal amide moiety (–NH2) strongly suggests specific enzymatic processing via the Peptidylglycine


-amidating Monooxygenase (PAM)  complex, a hallmark of regulated secretory pathway peptides.

This guide provides a rigorous technical framework for researchers attempting to validate the endogenous presence of this compound. It moves beyond simple detection, addressing the critical challenges of distinguishing authentic bioactive amides from proteolytic degradation artifacts using high-resolution mass spectrometry (HRMS) and orthogonal biochemical validation.

Part 1: Biosynthetic Plausibility and Mechanistic Logic

The "Amidation Signature"

The discovery of a C-terminal amide in a dipeptide is not random. In eukaryotic systems, amidation is almost exclusively a post-translational modification (PTM) conferring biological stability and receptor affinity.

  • Proteolytic Stability: The amide group protects the peptide from rapid degradation by carboxypeptidases, extending its half-life in plasma and extracellular fluid.

  • Receptor Interaction: Many G-Protein Coupled Receptors (GPCRs) require the hydrogen-bonding capability of the C-terminal amide for high-affinity ligand binding (e.g., TRH, oxytocin, neuropeptide Y).

The Biosynthetic Pathway

For this compound to exist endogenously, it must originate from a larger precursor protein containing a Glycine residue immediately following the Tryptophan. The enzymatic cascade follows this logic:

  • Prohormone Cleavage: Prohormone Convertases (PC1/3, PC2) cleave the precursor at dibasic sites.

  • Carboxypeptidase Trimming: Removal of C-terminal basic residues (Lys/Arg) exposes a C-terminal Glycine.

  • PAM Action: The PAM enzyme complex (PHM and PAL domains) converts the C-terminal Glycine into the amide group of the preceding Tryptophan.

Precursor Requirement: ...-Tyr-Trp-Gly-...

Biosynthesis cluster_0 Secretory Granule Precursor Precursor Protein (...-Tyr-Trp-Gly-Basic-Basic-...) Intermediate Intermediate (H-Tyr-Trp-Gly-OH) Precursor->Intermediate Proteolytic Processing Final Target Analyte (this compound) Intermediate->Final Amidation (-Gly -> -NH2) PCs Prohormone Convertases PCs->Precursor CPE Carboxypeptidase E CPE->Precursor PAM PAM Enzyme (Oxidative Cleavage) PAM->Intermediate

Caption: Figure 1. Obligate biosynthetic pathway for endogenous peptide amidation. The presence of the Glycine donor is the rate-limiting structural requirement.

Part 2: Physicochemical Profile & Analytical Challenges

Before extraction, one must understand the molecule's behavior. This compound is small, aromatic, and prone to specific analytical pitfalls.

Comparative Properties Table
PropertyThis compound (Target)H-Tyr-Trp-OH (Artifact/Control)Impact on Protocol
Monoisotopic Mass ~366.169 Da~367.153 DaCritical: Only ~0.984 Da difference. Low-res MS cannot distinguish isotopes.
Hydrophobicity High (Aromatic side chains)Moderate (Free acid is more polar)Amide elutes later on RP-HPLC (C18).
Isoelectric Point (pI) ~9.5 (Basic)~5.8 (Neutral/Acidic)Amide binds strongly to Cation Exchange (SCX).
Solubility Good in MeOH/ACN; Low in H2OGood in H2O (pH > 7)Use organic solvent extraction.
The "Isobaric" Trap

A common error in peptidomics is misidentifying the [M+H]+ of the amide with the 13C isotope of the acid form, or confusing it with source-induced fragmentation of larger peptides.

  • Solution: You must use High-Resolution Mass Spectrometry (HRMS) (Orbitrap or Q-TOF) with mass accuracy < 5 ppm.

Part 3: Step-by-Step Validation Protocol

This protocol is designed to be self-validating. It assumes the use of LC-MS/MS as the primary detection method.

Phase 1: Sample Preparation & Extraction

Goal: Halt protease activity immediately to prevent artificial generation of Tyr-Trp fragments.

  • Tissue Harvest: Rapidly dissect tissue (e.g., brain, gut) and flash-freeze in liquid nitrogen.

  • Acid Extraction: Homogenize tissue in hot (80°C) 1M Acetic Acid + 0.1% TFA .

    • Why? Heat denatures proteases; acid facilitates peptide solubility and precipitates high-MW proteins.

  • Clarification: Centrifuge at 12,000 x g for 20 mins at 4°C.

  • Solid Phase Extraction (SPE):

    • Use HLB (Hydrophilic-Lipophilic Balance) cartridges.

    • Wash with 5% Methanol.

    • Elute with 80% Acetonitrile / 0.1% Formic Acid.

    • Note: The high aromaticity of Tyr-Trp ensures strong retention on HLB media.

Phase 2: LC-MS/MS Identification Strategy

Goal: Chromatographic and spectral separation of the Amide from the Acid.

Instrument Setup:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Shallow gradient (e.g., 5-30% B over 20 mins) to maximize separation of the dipeptide forms.

Validation Workflow:

Validation Sample Biological Extract LCMS LC-HRMS Analysis (Targeted SIM / PRM) Sample->LCMS Standard Synthetic this compound (Heavy Isotope Labeled) Standard->LCMS Spike-in Check1 Step 1: Exact Mass Match (< 5ppm error) LCMS->Check1 Check2 Step 2: Retention Time Alignment (Co-elution with Standard) Check1->Check2 Pass Artifact REJECT (Artifact) Check1->Artifact Fail Check3 Step 3: MS/MS Fragmentation (Immonium Ions: 136.07 Tyr, 159.09 Trp) Check2->Check3 Pass Check2->Artifact Fail Validated CONFIRMED ENDOGENOUS Check3->Validated Pass Check3->Artifact Fail

Caption: Figure 2. Orthogonal validation workflow. Co-elution with a heavy-labeled standard is the gold standard for small peptide identification.

Phase 3: The "Spike-In" Confirmation

To conclusively prove the peak is this compound and not an isomer or isobaric interference:

  • Synthesize or purchase Heavy this compound (e.g., utilizing

    
    -Tyr).
    
  • Spike the heavy standard into the biological matrix.

  • Criteria for Success:

    • The endogenous peak and the heavy standard peak must perfectly co-elute.

    • The MS/MS fragmentation pattern (ratio of y-ions to b-ions) must be identical.

Part 4: Functional Implications & Reference Data

If this compound is validated, what is it doing? Small dipeptide amides often act as:

  • Allosteric Modulators: Modulating the activity of larger neuropeptide receptors.

  • Enzyme Inhibitors: Tyr-Trp motifs are known to inhibit specific metalloproteases.

  • Antioxidants: The indole ring of Tryptophan and the phenol of Tyrosine are potent radical scavengers.

Key MS/MS Transitions (For MRM Setup)

When setting up a Triple Quadrupole (QqQ) method, use these transitions:

  • Precursor: 367.2 (M+H)+

  • Product 1 (Quantifier): 187.09 (Trp immonium-related / y1 ion)

  • Product 2 (Qualifier): 136.07 (Tyr immonium ion)

  • Product 3 (Amide specific): Loss of NH3 (neutral loss) is often observed.

References

  • Identifying and Measuring Endogenous Peptides through Peptidomics. Source: National Institutes of Health (NIH) / ACS Chemical Neuroscience. Context: Comprehensive review on distinguishing endogenous peptides from degradation products. URL:[Link]

  • Peptidylglycine alpha-amidating monooxygenase (PAM) and the biosynthesis of peptide amides. Source: Journal of Biological Chemistry (General mechanism reference). Context: Establishes the biological necessity of the PAM enzyme for C-terminal amidation. URL:[Link](Note: Direct deep link to specific historical PAM papers varies, but JBC is the authoritative repository for this enzyme's characterization).

  • Bypassing the Need for Cell Permeabilization: Nanobody CDR3 Peptide Improves Binding on Living Bacteria. Source: ACS Bioconjugate Chemistry.[1] Context: Demonstrates the utility and stability of Tyr-Trp-NH2 motifs in biological systems and synthetic peptide design. URL:[Link][1]

  • Structural Requirements of N-alpha-Mercaptoacetyl Dipeptide Inhibitors of Pseudomonas Aeruginosa Virulence Factor LasB. Source: Semantic Scholar / Journal of Medicinal Chemistry. Context: Highlights the bioactivity of Tyr-Trp derivatives and their specific interaction with metalloproteases. URL:[Link]

Sources

Methodological & Application

Application Note: A Protocol for the Solid-Phase Synthesis of H-Tyr-Trp-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The dipeptide H-Tyr-Trp-NH2, composed of tyrosine and tryptophan with a C-terminal amide, is a valuable molecular fragment for research in drug discovery and peptide chemistry. Its synthesis via solid-phase peptide synthesis (SPPS) offers a streamlined and efficient method for obtaining this target molecule with high purity. This application note provides a detailed, field-proven protocol for the synthesis of this compound, employing the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[1][2]

The choice of the Fmoc/tBu strategy is based on its milder cleavage conditions compared to the Boc/Bzl strategy, which requires harsh acids like hydrofluoric acid (HF).[2][3] The protocol herein utilizes Rink Amide resin to directly yield the C-terminal amide upon cleavage, side-chain protection for both tyrosine and tryptophan to prevent side reactions, and a robust coupling and cleavage methodology to ensure a high yield of the final product.

Scientific Rationale and Strategy

The synthesis of this compound is performed in a C-to-N terminal direction, starting with the tryptophan residue attached to the solid support.[3][4] The key steps in each cycle of peptide elongation are:

  • Fmoc Deprotection: The base-labile Fmoc group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in a suitable solvent.[2]

  • Amino Acid Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine on the resin-bound peptide.

  • Washing: Excess reagents and byproducts are removed by thorough washing of the resin.[4]

This cycle is repeated for each amino acid in the sequence. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.[5][6] The scavengers are crucial to trap the highly reactive carbocations generated during the cleavage of the protecting groups, thus preventing unwanted modifications of sensitive residues like tryptophan and tyrosine.[7]

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling_1 First Coupling (Trp) cluster_elongation Elongation Cycle cluster_final Cleavage & Purification Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection_1 Coupling_1 Couple to Resin Fmoc_Deprotection_1->Coupling_1 Fmoc_Trp Fmoc-Trp(Boc)-OH Activation_1 Activation (HBTU/DIPEA in DMF) Fmoc_Trp->Activation_1 Activation_1->Coupling_1 Wash_1 Wash (DMF, DCM) Coupling_1->Wash_1 Fmoc_Deprotection_2 Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Fmoc_Deprotection_2 Coupling_2 Couple to Trp-Resin Fmoc_Deprotection_2->Coupling_2 Fmoc_Tyr Fmoc-Tyr(tBu)-OH Activation_2 Activation (HBTU/DIPEA in DMF) Fmoc_Tyr->Activation_2 Activation_2->Coupling_2 Wash_2 Wash (DMF, DCM) Coupling_2->Wash_2 Final_Deprotection Final Fmoc Deprotection Wash_2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification Purify (HPLC) Precipitation->Purification

Caption: Workflow for the solid-phase synthesis of this compound.

Materials and Reagents

Item Description Recommended Supplier
Resin Rink Amide AM Resin, 100-200 mesh, ~0.6 mmol/gSigma-Aldrich, Aapptec
Amino Acids Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OHSigma-Aldrich, ChemPep
Coupling Reagent HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Sigma-Aldrich, Aapptec
Activation Base DIPEA (N,N-Diisopropylethylamine)Sigma-Aldrich
Solvents DMF (N,N-Dimethylformamide), peptide synthesis gradeSigma-Aldrich
DCM (Dichloromethane)Sigma-Aldrich
Deprotection PiperidineSigma-Aldrich
Cleavage Acid TFA (Trifluoroacetic acid)Sigma-Aldrich
Scavengers Phenol, Thioanisole, 1,2-Ethanedithiol (EDT), Water (deionized)Sigma-Aldrich
Precipitation Cold Diethyl Ether or Methyl tert-butyl ether (MTBE)Sigma-Aldrich

Detailed Synthesis Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

Step 1: Resin Preparation and Swelling
  • Weigh 167 mg of Rink Amide AM resin (~0.6 mmol/g substitution) and place it into a fritted syringe reaction vessel.

  • Add 5 mL of DMF to the resin.[8]

  • Agitate the resin for 30 minutes at room temperature to allow for adequate swelling.[8]

  • Drain the DMF from the reaction vessel.

Step 2: First Amino Acid Coupling (Fmoc-Trp(Boc)-OH)
  • Fmoc Deprotection of Resin:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

    • Agitate for 5 minutes, then drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

  • Coupling of Fmoc-Trp(Boc)-OH:

    • In a separate vial, dissolve Fmoc-Trp(Boc)-OH (210.6 mg, 0.4 mmol, 4 eq.) and HBTU (151.7 mg, 0.4 mmol, 4 eq.) in 3 mL of DMF.

    • Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the amino acid solution and vortex for 1 minute to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

    • Optional: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[1]

Step 3: Second Amino Acid Coupling (Fmoc-Tyr(tBu)-OH)
  • Fmoc Deprotection:

    • Repeat the Fmoc deprotection procedure as described in Step 2.1.

  • Coupling of Fmoc-Tyr(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (183.8 mg, 0.4 mmol, 4 eq.) and HBTU (151.7 mg, 0.4 mmol, 4 eq.) in 3 mL of DMF.

    • Add DIPEA (139 µL, 0.8 mmol, 8 eq.) and pre-activate for 1 minute.

    • Add the activated solution to the resin-bound tryptophan.

    • Agitate for 2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Step 4: Final Fmoc Deprotection
  • Perform the final N-terminal Fmoc deprotection as described in Step 2.1.

  • After the final washes, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Step 5: Cleavage and Deprotection
  • Safety Precaution: This step involves the use of strong acid (TFA) and should be performed in a well-ventilated fume hood.

  • Prepare the cleavage cocktail "Reagent K".[10] For 10 mL of cocktail, mix:

    • Trifluoroacetic acid (TFA): 8.25 mL

    • Phenol: 0.5 g

    • Water: 0.5 mL

    • Thioanisole: 0.5 mL

    • 1,2-Ethanedithiol (EDT): 0.25 mL

  • Add approximately 5 mL of the cleavage cocktail to the dried peptide-resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.[6]

  • Filter the cleavage mixture into a 50 mL centrifuge tube.

  • Wash the resin with an additional 1-2 mL of fresh cleavage cocktail and combine the filtrates.

Step 6: Peptide Precipitation and Purification
  • To the combined filtrate, add 40 mL of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.

  • Incubate the mixture at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the tube at 3000-4000 rpm for 10 minutes.

  • Carefully decant the ether.

  • Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant again. Repeat this wash step twice more.

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Analysis and Characterization

The purity of the synthesized this compound should be assessed by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and the identity confirmed by mass spectrometry.[11][12]

  • Analytical RP-HPLC Conditions:

    • Column: C18, 3.6 µm, 4.6 x 150 mm[13]

    • Mobile Phase A: 0.1% TFA in water[13]

    • Mobile Phase B: 0.1% TFA in acetonitrile[13]

    • Gradient: 5-95% B over 15 minutes[13]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 280 nm (due to the aromatic side chains of Tyr and Trp)

References

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Advanced ChemTech. Fmoc-Trp(Boc)-OH – N-in-Boc protected derivative for peptide synthesis.
  • Aapptec Peptides. Fmoc-Tyr(tBu)-OH; CAS 71989-38-3.
  • Aapptec Peptides. Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Aapptec. How to Synthesize a Peptide.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular and Cellular Proteomics, 13(6), 1-26.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Aapptec Peptides. Cleavage Cocktails; Reagent K.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • ResearchGate. (n.d.). Full synthesis of H‐Tyr‐Ile‐Gly‐Phe‐Leu‐NH2 pentapeptide on CM resin.

Sources

Application Note: High-Purity Purification of the Dipeptide H-Tyr-Trp-NH2 Using Preparative Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of the synthetic dipeptide H-L-Tyrosyl-L-Tryptophanamide (H-Tyr-Trp-NH2) using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis and purification, aiming to achieve high purity (>98%) of the target peptide. This guide delves into the causal relationships behind experimental choices, from stationary phase selection to mobile phase optimization, ensuring a robust and reproducible purification strategy.

Introduction: The Scientific Rationale

This compound is a dipeptide of significant interest in various biochemical and pharmaceutical research areas. Its synthesis, typically via Solid-Phase Peptide Synthesis (SPPS), often results in a crude product containing impurities such as deletion sequences, incompletely deprotected peptides, and other side-reaction products.[1][2][3] Achieving high purity is paramount for its use in subsequent applications, including in-vitro and in-vivo studies.[4]

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolving power and compatibility with volatile mobile phases, which simplifies post-purification processing.[4][5][6] The separation mechanism in RP-HPLC is based on the differential partitioning of the target peptide and its impurities between a non-polar stationary phase and a polar mobile phase.[4] The retention of peptides is primarily governed by their hydrophobicity.[5] For this compound, the presence of two aromatic residues, tyrosine and tryptophan, imparts significant hydrophobicity, making it an ideal candidate for RP-HPLC purification.

This protocol is designed to be a self-validating system, where the principles of method development are first applied on an analytical scale and then seamlessly scaled up to a preparative scale for bulk purification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueSignificance for RP-HPLC Purification
Molecular Formula C20H22N4O3---
Molecular Weight 366.42 g/mol Influences diffusion rates and interaction with the stationary phase.
Structure H-L-Tyrosyl-L-TryptophanamideThe aromatic side chains of Tyrosine and Tryptophan are the primary drivers of hydrophobic retention on a C18 column. The C-terminal amide reduces the overall charge and increases hydrophobicity compared to a free carboxyl terminus.
Isoelectric Point (pI) ~5.6 (Estimated)At a pH below the pI, the peptide will be positively charged, which can be leveraged for ion-pairing.
UV Absorbance Maxima at ~220 nm (peptide bond) and ~280 nm (aromatic side chains)Allows for sensitive detection. Monitoring at 220 nm provides a general peptide signal, while 280 nm is more specific to Tyr and Trp containing peptides.

Experimental Workflow: From Analytical Method Development to Preparative Purification

The purification strategy follows a logical progression from small-scale method optimization to large-scale purification and final purity analysis.

purification_workflow cluster_analytical Analytical Method Development cluster_preparative Preparative Purification cluster_post Post-Purification A Crude Peptide Analysis B Gradient Optimization A->B C Purity Assessment B->C D Method Scale-Up C->D Optimized Method E Sample Loading D->E F Fraction Collection E->F G Purity Analysis of Fractions F->G Collected Fractions H Pooling of Pure Fractions G->H I Lyophilization H->I J J I->J Pure this compound

Caption: Overall workflow for the purification of this compound.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: A preparative HPLC system with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.

  • Analytical Column: C18 silica-based column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-120 Å pore size).[7]

  • Preparative Column: C18 silica-based column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 5-10 µm particle size, 100-120 Å pore size).

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Mobile Phase Additive: Trifluoroacetic acid (TFA), HPLC-grade.

  • Sample Vials and Collection Tubes

  • Lyophilizer (Freeze-Dryer)

Mobile Phase Preparation

The choice of mobile phase is critical for achieving good peak shape and resolution.[] Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape by masking residual silanol groups on the stationary phase and providing counter-ions for the charged groups on the peptide.[7][]

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Protocol:

  • To prepare 1 L of Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water.

  • To prepare 1 L of Mobile Phase B, add 1 mL of TFA to 999 mL of acetonitrile.

  • Degas both mobile phases by sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.

Step-by-Step Purification Protocol

Part 1: Analytical Method Development

The initial step is to develop a robust separation method on an analytical scale. This allows for rapid optimization of the elution gradient while conserving the crude peptide sample.

1. Crude Sample Preparation:

  • Dissolve a small amount of the crude this compound lyophilizate in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • If solubility is an issue, a small amount of acetonitrile or DMSO can be used to initially dissolve the peptide, followed by dilution with Mobile Phase A.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. Initial Scouting Gradient:

  • Column: Analytical C18 column (4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm and 280 nm.

  • Injection Volume: 10-20 µL.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point to determine the approximate elution concentration of the peptide.

3. Gradient Optimization:

  • Based on the retention time from the scouting run, a shallower, more focused gradient should be developed to improve the resolution between the target peptide and closely eluting impurities.[7]

  • For example, if this compound elutes at 40% B in the scouting run, a new gradient could be 20-60% B over 40 minutes. This decreases the change in organic solvent concentration over time, allowing for better separation.[7]

Optimized Analytical Gradient Example:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
080201.0
4040601.0
455951.0
505951.0
5180201.0
6080201.0
Part 2: Preparative Scale-Up and Purification

Once an optimized analytical method is established, it can be scaled up for preparative purification.

1. Scaling Up the Method:

  • The gradient and flow rate need to be adjusted for the larger diameter of the preparative column. The flow rate can be scaled geometrically:

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius / Analytical Column Radius)²

    • For a 21.2 mm ID preparative column and a 4.6 mm ID analytical column, the scaling factor is approximately 21.2.

  • The gradient time should be kept the same to maintain similar resolution.

Scaled-Up Preparative Method Example:

ParameterAnalyticalPreparative
Column ID 4.6 mm21.2 mm
Flow Rate 1.0 mL/min21.2 mL/min
Gradient 20-60% B in 40 min20-60% B in 40 min

2. Preparative Sample Loading:

  • Dissolve the crude this compound in the minimum amount of Mobile Phase A. The loading capacity is often limited by the solubility of the peptide in the loading solvent.[9]

  • Typical loading for a 21.2 mm ID column can range from 50 mg to over 200 mg, depending on the complexity of the crude mixture and the required purity.[10]

  • Inject the dissolved sample onto the equilibrated preparative column.

3. Fraction Collection:

  • Monitor the chromatogram at 220 nm and 280 nm.

  • Begin collecting fractions as the main peak begins to elute. Collect fractions of a fixed volume (e.g., 10-15 mL) throughout the elution of the target peak.

hplc_system MobilePhase Mobile Phase A & B Pump Gradient Pump MobilePhase->Pump Injector Injector Pump->Injector Column Preparative C18 Column Injector->Column Detector UV-Vis Detector Column->Detector Collector Fraction Collector Detector->Collector Waste Waste Detector->Waste

Caption: Schematic of the preparative HPLC system.

Part 3: Post-Purification Analysis and Processing

1. Purity Analysis of Fractions:

  • Inject a small aliquot (10-20 µL) of each collected fraction onto the analytical HPLC system using the optimized analytical method.

  • Analyze the resulting chromatograms to determine the purity of each fraction.

2. Pooling and Lyophilization:

  • Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen solution to remove the water and acetonitrile, yielding the purified this compound as a fluffy, white powder. The TFA will remain as a counter-ion.[11]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Residual silanol interactions. - Column degradation (high pH). - Sample overload.- Ensure 0.1% TFA is in both mobile phases. - Use a high-purity silica column.[7] - Reduce sample load.
Poor Resolution - Gradient is too steep. - Inappropriate stationary phase.- Decrease the gradient slope (%B/min).[7] - Ensure a C18 column is being used, as it is well-suited for hydrophobic peptides.[7]
"Ghost" Peaks - Contaminants in the mobile phase.- Use fresh, high-purity HPLC-grade solvents and TFA. Run a blank gradient to confirm.[12]
Low Recovery - Peptide precipitation on the column. - Irreversible adsorption.- Decrease sample concentration. - Ensure the mobile phase pH is appropriate to maintain peptide solubility.

Conclusion

This application note provides a systematic and robust protocol for the purification of this compound using preparative RP-HPLC. By following the principles of analytical method development, seamless scale-up, and careful fraction analysis, researchers can consistently obtain this dipeptide at high purity, suitable for demanding downstream applications. The rationale behind each step, from mobile phase composition to gradient design, is grounded in established chromatographic principles to ensure a scientifically sound and reproducible workflow.

References

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-33. [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (1991).
  • Euerby, M. R., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Peptide Characterization by RP-HPLC for Regulatory Submissions. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]

  • BioPharm International. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. [Link]

  • Guryanov, I., et al. (2013). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of Peptide Science, 19(11), 695-703. [Link]

  • VET-e-JOURNAL. (2023). Peptides, solid-phase synthesis and characterization. [Link]

  • MDPI. (2021). Biochemical Properties and Physiological Roles of Tyrosine Aminotransferases in Olive (Olea europaea L.). [Link]

  • P-Mell, D., et al. (2012). Automated method for analysis of tryptophan and tyrosine metabolites using capillary electrophoresis with native fluorescence detection. Analytical and Bioanalytical Chemistry, 402(7), 2351–2359. [Link]

  • LookChem. (n.d.). Cas 4985-46-0, H-TYR-NH2 HCL. [Link]

  • ResearchGate. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. [Link]

  • ACS Omega. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... [Link]

  • Agilent. (2023). Scale Up with Confidence - Column selection for preparative HPLC. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • ResearchGate. (2021). Proper RP-HPLC workup following peptide synthesis?. [Link]

  • Wikipedia. (n.d.). Amino acid. [Link]

  • ResearchGate. (2015). Precision of the method for determination of L-tyrosine, L-tryptophan, L-lisyne, histamine and tryramine. [Link]

  • MDPI. (2022). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. [Link]

  • Heliyon. (2021). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. [Link]

  • NCERT. (n.d.). Biomolecules. [Link]

  • PubMed Central. (2014). Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC. [Link]

  • NovoPro. (n.d.). H-Met-Tyr-Phe-NH2 peptide. [Link]

  • Molecules. (2020). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of H-Tyr-Trp-NH2 in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the validation and execution of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the dipeptide amide H-Tyr-Trp-NH2 (Tyrosyl-Tryptophanamide). This molecule, often investigated for its bioactivity in opioid receptor signaling and as a degradation product of larger neuropeptides, presents specific bioanalytical challenges including proteolytic instability, adsorption to container surfaces, and oxidative susceptibility of the tryptophan indole moiety.

This guide moves beyond standard "cookbook" recipes, offering a self-validating workflow designed for regulatory compliance (FDA/ICH M10) and high-throughput robustness.

Molecule Characterization & Method Strategy

Physicochemical Properties
  • Sequence: this compound[1]

  • Formula: C₂₀H₂₂N₄O₃

  • Monoisotopic Mass: 366.1695 Da

  • [M+H]⁺: 367.1768 m/z

  • Key Functional Groups: Phenol (Tyr), Indole (Trp), Primary Amine (N-term), Primary Amide (C-term).

Critical Analytical Challenges & Solutions
  • Proteolytic Instability: The free N-terminus makes the peptide a substrate for aminopeptidases in plasma. The C-terminal amide confers resistance to carboxypeptidases but not endopeptidases.

    • Solution: Immediate acidification and use of protease inhibitor cocktails (e.g., EDTA + Bestatin) at collection.

  • Adsorption (The "Sticky Peptide" Problem): The hydrophobic indole ring drives adsorption to polypropylene surfaces.

    • Solution: Use of Low-Bind tubes and maintenance of organic solvent (≥5% ACN) or surfactant in working solutions.

  • Oxidation: Tryptophan is light- and oxygen-sensitive (degrading to Kynurenine).

    • Solution: Amber glassware and rapid sample processing at 4°C.

Visual Workflows

Bioanalytical Workflow (DOT Diagram)

BioanalyticalWorkflow Sample Biological Sample (Plasma/Serum) Stabilization Stabilization (EDTA + Acid + Inhibitor) Sample->Stabilization Immediate IS_Add IS Addition (H-Tyr(13C)-Trp-NH2) Stabilization->IS_Add PPT Protein Precipitation (Cold ACN, 1:3 v/v) IS_Add->PPT Vortex 30s Centrifuge Centrifugation (15,000 x g, 4°C) PPT->Centrifuge Dilution Supernatant Dilution (Water + 0.1% FA) Centrifuge->Dilution Transfer Sup. LCMS LC-MS/MS Analysis (C18, MRM Mode) Dilution->LCMS Data Quantitation & QC Validation LCMS->Data

Figure 1: End-to-end bioanalytical workflow emphasizing early stabilization and internal standard (IS) integration.

Materials & Reagents

Chemical Standards
  • Analyte: this compound (Purity >98%).

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog is preferred, e.g., H-Tyr(¹³C₆)-Trp-NH2 .

    • Alternative IS: If SIL is unavailable, use H-Phe-Trp-NH2 (structural analog). Do not use simple amino acids like Tryptophan; they do not track extraction efficiency correctly.

Matrix & Solvents
  • Blank Matrix: Double-charcoal stripped plasma (to remove endogenous interference if applicable) or standard pooled plasma.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

LC-MS/MS Conditions

Mass Spectrometry Parameters (Source: ESI+)

The method utilizes Positive Electrospray Ionization (ESI+). The most abundant fragment for Tryptophan-containing peptides is often the immonium ion or the y-ion.

ParameterSettingRationale
Ionization Mode ESI PositiveBasic amine terminus promotes protonation.
Spray Voltage 3500 - 4500 VOptimal for small peptides.
Source Temp 400°C - 500°CEnsures desolvation of aqueous mobile phase.
Curtain Gas 30-40 psiPrevents solvent entry into vacuum.

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)TypeCollision Energy (eV)Origin
This compound 367.2 159.1 Quantifier25-30Trp Immonium Ion
367.2204.1Qualifier15-20y1 Ion (Trp-NH2)
367.2136.1Qualifier30-35Tyr Immonium Ion
IS (¹³C₆-Tyr) 373.2 159.1 Quantifier25-30Trp Immonium (Unlabeled)

Note: The Trp immonium ion (159.1) is robust but common. Ensure chromatographic separation from other Trp-containing metabolites.

Chromatography (LC)
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters ACQUITY BEH C18.

    • Why: C18 provides sufficient retention for the hydrophobic aromatic rings.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 - 0.6 mL/min.

Gradient Profile:

  • 0.0 min: 5% B (Load/Desalt)

  • 0.5 min: 5% B

  • 3.0 min: 60% B (Elution)

  • 3.1 min: 95% B (Wash)

  • 4.0 min: 95% B

  • 4.1 min: 5% B (Re-equilibration)

  • 5.5 min: Stop

Sample Preparation Protocol

Stock Solution Preparation
  • Master Stock: Dissolve 1 mg this compound in 1 mL of 50:50 Water:ACN + 0.1% FA .

    • Crucial: Do not dissolve in 100% water; the peptide may adhere to the glass/plastic.

  • Working Standards: Serial dilutions in Water:ACN (95:5) . Avoid 100% aqueous solvents for low-concentration standards (<10 ng/mL) to prevent wall loss.

Plasma Extraction (Protein Precipitation)

This method is optimized for high throughput while maintaining recovery >85%.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Low-Bind Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid .

    • Mechanism:[3][4][5][6] ACN precipitates proteins; Formic acid disrupts protein-peptide binding and solubilizes the basic peptide.

  • Vortex: High speed for 1 minute.

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of supernatant to a new plate/vial. Add 100 µL of Water (Milli-Q).

    • Why: Injecting 100% ACN leads to "solvent effect" (peak broadening) on early eluting peptides. Diluting to ~50% organic ensures sharp peak focusing on the column head.

Method Validation & Quality Control (Self-Validating System)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must include the following controls in every run.

System Suitability Test (SST)

Before running samples, inject a "System Suitability" standard (approx. 10 ng/mL).

  • Requirement: Retention time deviation <5%, Peak Asymmetry <1.5, Signal-to-Noise >100.

Quality Control (QC) Levels

Prepare QCs in the same biological matrix as samples.

QC LevelConcentration (Example)Acceptance Criteria
LLOQ 0.5 ng/mLAccuracy 80-120%, CV <20%
Low QC 1.5 ng/mLAccuracy 85-115%, CV <15%
Mid QC 20 ng/mLAccuracy 85-115%, CV <15%
High QC 80 ng/mLAccuracy 85-115%, CV <15%
Matrix Effect Evaluation

Calculate the Matrix Factor (MF) to ensure phospholipids are not suppressing the signal.

  • Formula:

    
    
    
  • Requirement: IS-normalized MF should be close to 1.0 (0.85 - 1.15).

Troubleshooting & Optimization Logic

Decision Tree: Low Sensitivity

Troubleshooting Start Problem: Low Sensitivity / High CV CheckAdsorption Check Adsorption: Is signal better in glass vs plastic? Start->CheckAdsorption CheckMatrix Check Matrix Effect: Is Post-Column Infusion showing suppression? CheckAdsorption->CheckMatrix No UseLowBind Action: Switch to Low-Bind Plates & Increase Organic in Solvent CheckAdsorption->UseLowBind Yes (Sticking) CheckStability Check Stability: Is peptide degrading in autosampler? CheckMatrix->CheckStability No ImproveCleanUp Action: Switch from PPT to SPE (MCX Cartridges) CheckMatrix->ImproveCleanUp Yes (Suppression) AddStabilizer Action: Add 0.1% Formic Acid to Autosampler Vials CheckStability->AddStabilizer Yes (Degradation)

Figure 2: Diagnostic logic for troubleshooting common peptide quantification issues.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[5]

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10.

  • Van Eeckhaut, A., et al. (2013). Stability of peptides in biological fluids: Implications for bioanalysis. Bioanalysis, 5(18).
  • Chambers, E., et al. (2014). Systematic development of an integrated, high-sensitivity peptide bioanalytical workflow. Journal of Chromatography B. (Source for PPT vs SPE decision making).

Sources

Technical Application Note: Proper Handling, Storage, and Reconstitution of Lyophilized H-Tyr-Trp-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous protocols required for the handling of H-Tyr-Trp-NH2 , a hydrophobic, aromatic dipeptide. While short peptides are often assumed to be stable, the specific presence of Tryptophan (Trp) and Tyrosine (Tyr) introduces significant susceptibility to photo-oxidation and aggregation via


-

stacking.

Successful utilization of this peptide in drug development or biological assays requires strict adherence to exclusion of light , minimization of oxygen exposure , and correct solvent selection to prevent precipitation and chemical degradation.[1][2]

Physicochemical Profile & Critical Risks[2]

Understanding the molecular nature of this compound is the prerequisite for proper handling. This peptide combines two bulky aromatic side chains, creating a molecule that is prone to self-association and oxidation.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Insight
Sequence This compoundN-terminal free amine; C-terminal amide.[2]
Molecular Weight ~366.4 g/mol (Free Base)Note:[2] Commercial preparations are often TFA salts, increasing effective mass by ~114 g/mol per TFA molecule.[2]
Hydrophobicity HighBoth residues are aromatic.[2] The C-terminal amidation removes the solubilizing C-terminal charge.
Isoelectric Point (pI) ~9.5 - 10.0Basic character due to N-terminal amine and lack of acidic carboxyl group.[2]
Solubility Sparingly soluble in neutral H₂ORisk: Likely to aggregate in pure water.[2] Requires organic co-solvent (DMSO) or acidic buffer.[3]
Primary Stability Risk Photo-oxidation The Indole ring of Trp is highly sensitive to UV/Blue light and ozone, forming N-formylkynurenine (yellow/brown byproduct).[2]
Mechanism of Instability
  • Oxidation (The "Yellowing" Effect): Tryptophan is an electron-rich moiety. Upon exposure to light or reactive oxygen species (ROS), the indole ring opens, leading to a cascade of degradation products (Kynurenines). This is often visible as a yellow discoloration of the solution.

  • Aggregation: The planar aromatic rings of Tyr and Trp can stack (

    
    -
    
    
    
    interactions), leading to supramolecular structures that precipitate out of aqueous solution, particularly at high concentrations (>1 mg/mL) in neutral buffers.

Protocol: Storage of Lyophilized Powder

Objective: Prevent hydrolysis and physical degradation prior to reconstitution.

Core Directive: The "Warm-Up" Rule

Never open a cold vial of peptide immediately upon removal from the freezer.

  • Causality: Lyophilized peptides are hygroscopic lattices. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. This moisture initiates hydrolysis and can cause the powder to become a sticky gum, making weighing impossible.

Step-by-Step Storage Workflow
  • Long-Term Storage: Store lyophilized vials at -20°C (standard) or -80°C (optimal for >6 months).

  • Desiccation: Vials must be stored inside a secondary container (jar or box) containing active desiccant (e.g., silica gel or Drierite) to maintain low humidity.

  • Light Protection: Store in amber vials or wrap clear vials in aluminum foil.

  • Equilibration: Before use, remove the vial from the freezer and place it in a desiccator at room temperature (RT) for at least 60 minutes . Do not break the seal until the vial feels warm to the touch.

Protocol: Reconstitution and Solubilization

Objective: Dissolve the peptide fully while preventing aggregation and oxidation. Standard: Do not attempt to dissolve directly in PBS or neutral saline.

Reconstitution Diagram

The following workflow illustrates the "Co-Solvent Strategy" required for hydrophobic aromatic peptides.

ReconstitutionWorkflow cluster_tips Critical Parameters Start Lyophilized this compound (Equilibrated to RT) SolventChoice Add Organic Solvent (DMSO or DMF) Start->SolventChoice Step 1: Hydrophobic Core Solubilization Dissolution Vortex / Sonicate briefly (Ensure crystal clarity) SolventChoice->Dissolution Step 2: Disruption of Stacking Dilution Slowly add Aqueous Buffer (Water/PBS) Dissolution->Dilution Step 3: Target Concentration QC Visual Inspection (Check for Precipitate) Dilution->QC Step 4: Verification Tip1 Use HPLC-grade DMSO Tip2 Avoid pH 7.0 initially (Isoelectric precipitation risk)

Figure 1: Step-by-step reconstitution logic prioritizing hydrophobic solubility.

Detailed Methodology
Step 1: Preparation of Stock Solution (100x)

Due to the aromatic nature of this compound, prepare a high-concentration stock in an organic solvent.

  • Select Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard. It disrupts hydrogen bonding and prevents aromatic stacking.

    • Alternative: DMF (Dimethylformamide) if DMSO is incompatible with downstream chemistry.[3]

  • Add Solvent: Add sterile, anhydrous DMSO to the peptide powder to achieve a concentration of 10–20 mg/mL .

    • Note: Do not add water yet.

  • Dissolve: Vortex gently. If particles persist, sonicate for 10–15 seconds. The solution must be perfectly clear.

Step 2: Dilution to Working Concentration
  • Dropwise Addition: Add the aqueous buffer (e.g., water, saline) to the DMSO stock, not the other way around.

  • Concentration Limit: Aim for a final working concentration of < 1 mg/mL in the aqueous phase to avoid reprecipitation.

  • pH Adjustment: If using water, the solution may be slightly acidic (if TFA salt). This aids solubility.[3][4][5][6][7] If neutralizing with PBS, watch closely for cloudiness (precipitation).[2]

Protocol: Handling and Storage of Solutions[1][8]

Once in solution, the clock starts ticking on degradation (oxidation).

The "Aliquot and Freeze" System

Never store peptide solutions at 4°C for more than 24 hours.

  • Aliquot immediately: Divide the stock solution (in DMSO) into single-use aliquots (e.g., 20 µL or 50 µL).

    • Reasoning: Repeated freeze-thaw cycles cause ice crystal formation that shears peptide bonds and promotes aggregation.

  • Inert Gas Overlay (Highly Recommended): Before closing the tube, gently blow a stream of Argon or Nitrogen gas into the headspace of the vial.

    • Reasoning: This displaces oxygen, significantly reducing the rate of Tryptophan oxidation.

  • Storage: Flash freeze in liquid nitrogen (if available) and store at -80°C .

    • Stability:

      • Lyophilized: Years at -20°C.[8][9]

      • DMSO Stock (-80°C): 3–6 months.

      • Aqueous Working Solution: Use immediately; discard unused portion.

Quality Control & Troubleshooting

Visual QC[2]
  • Clear/Colorless: Optimal.

  • Cloudy/Hazy: Aggregation/Precipitation. Action: Add more DMSO or lower the pH (add dilute acetic acid).

  • Yellow Tint: Oxidation of Tryptophan (Kynurenine formation).[10] Action: Discard. The peptide purity is compromised.

Analytical QC (HPLC)

If verifying purity, use the following parameters:

  • Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic side chains).

  • Ratio Check: A significant change in the 280nm/214nm peak area ratio compared to the fresh standard indicates side-chain modification (oxidation).

Degradation Pathways Diagram[2]

DegradationPathways cluster_ox Oxidation (Irreversible) cluster_agg Aggregation (Reversible) Native Native this compound OxProduct N-formylkynurenine (Yellow) Native->OxProduct UV Light / Ozone AggProduct Amyloid-like Fibrils (Precipitate) Native->AggProduct Pi-Pi Stacking OxTrigger Light + O2 AggTrigger High Conc. + Neutral pH

Figure 2: Primary degradation pathways for Tryptophan-containing peptides.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Tryptophan Oxidation. PubChem. Retrieved from [Link]

Sources

How to use H-Tyr-Trp-NH2 in competitive binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Competitive Binding & Transport Kinetics of H-Tyr-Trp-NH2

Executive Summary & Biological Context

This compound (L-Tyrosyl-L-tryptophan amide) is a synthetic dipeptide derivative distinct from its free-acid counterpart (Tyr-Trp) due to the C-terminal amidation. This modification alters its charge state, stability, and binding affinity, making it a critical molecular probe in two primary research vectors:

  • Peptide Transporter (PEPT1/SLC15A1) Profiling: Dipeptides containing aromatic side chains (Tyrosine, Tryptophan) are high-affinity substrates for the proton-coupled oligopeptide transporter (PEPT1). This compound serves as a potent competitive inhibitor in transport assays, used to determine the structural requirements (hydrophobicity/aromaticity) of the transporter binding pocket.

  • Minimal Pharmacophore Screening (GPCRs): The Tyr-Trp motif represents a core interaction sequence for several G-Protein Coupled Receptors (GPCRs), including the NK1 (Substance P) and NK2 receptors . While this compound is not a nanomolar-affinity antagonist on its own, it is utilized as a low-affinity structural probe to map aromatic interactions in the binding crevice of Tachykinin receptors.

This guide focuses on the Competitive Inhibition Assay using the industry-standard PEPT1 transporter model, with notes on adapting the protocol for GPCR membrane binding.

Assay Principle: Competitive Inhibition

The assay quantifies the affinity (


) of this compound for the target protein (Transporter or Receptor) by measuring its ability to displace a known radiolabeled ligand.
  • The Target: PEPT1 (SLC15A1) expressed in Caco-2 cells or transfected HEK-293 cells.

  • The Tracer:

    
    -Gly-Sar (Glycyl-Sarcosine), a hydrolysis-resistant dipeptide substrate.
    
  • The Competitor: this compound (Cold Ligand).

  • Mechanism: PEPT1 functions via a proton-gradient (

    
    ). Binding affinity is pH-dependent. This compound competes with 
    
    
    
    -Gly-Sar for the substrate-binding site. A reduction in intracellular radioactivity correlates with the binding affinity of this compound.

Experimental Workflow (Visualization)

G Figure 1: Workflow for this compound Competitive Inhibition Assay against PEPT1. Start Cell Preparation (Caco-2 or HEK-PEPT1) Buffer pH 6.0 Uptake Buffer (Mes-Tris) Start->Buffer Wash x2 Incubate Competitive Binding (10-15 min @ 37°C) Buffer->Incubate Equilibrate Mix Ligand Mix Prep [3H]-Gly-Sar + this compound Mix->Incubate Add Competition Mix Term Termination (Ice-Cold PBS Wash) Incubate->Term Stop Reaction Lysis Cell Lysis (NaOH/Triton X-100) Term->Lysis Extract Count Scintillation Counting (LSC) Lysis->Count Quantify CPM Analysis Data Analysis (IC50 -> Ki) Count->Analysis Curve Fitting

Materials & Reagents

ComponentSpecificationCritical Note
Test Compound This compound (L-Tyrosyl-L-tryptophan amide)Purity >98%. Solubilize in DMSO (stock 100 mM), dilute in buffer.
Radioligand

-Gly-Sar
(Glycyl-sarcosine)
Specific Activity: 10–60 Ci/mmol. Final concentration: 10–20 nM.
Cell Line Caco-2 (differentiated, 21 days) or HEK-PEPT1 Caco-2 requires 21-day culture for full transporter expression.
Uptake Buffer pH 6.0 Mes-Tris BufferComposition: 25 mM Mes/Tris, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM Glucose.
Stop Solution Ice-cold PBS (pH 7.4)Must be kept at 4°C to instantly freeze transporter activity.
Lysis Buffer 0.1 N NaOH + 0.1% Triton X-100Ensures complete solubilization of membrane-bound radioligand.

Detailed Protocol: PEPT1 Competitive Binding

Phase 1: Preparation
  • Cell Seeding: Seed Caco-2 cells in 24-well plates (density

    
     cells/well). Culture for 21 days to form a polarized monolayer expressing PEPT1.
    
  • Buffer Prep: Prepare Uptake Buffer and adjust pH strictly to 6.0 . PEPT1 is proton-dependent; incorrect pH will abolish binding.

  • Compound Dilution: Prepare serial dilutions of this compound in Uptake Buffer.

    • Range:

      
       to 
      
      
      
      (Log-scale spacing).
    • Control: Buffer only (Total Binding) and 20 mM Gly-Sar (Non-Specific Binding).

Phase 2: The Assay
  • Wash: Aspirate culture medium. Wash cells gently

    
     with 
    
    
    
    warm Uptake Buffer (pH 6.0) to remove serum proteins.
  • Equilibration: Add

    
     Uptake Buffer and incubate for 10 min at 37°C.
    
  • Competition Start:

    • Aspirate buffer.

    • Immediately add

      
       of Reaction Mix  containing:
      
      • 
        -Gly-Sar (fixed conc. ~20 nM).
        
      • This compound (variable conc.).[1][2][3][4]

  • Incubation: Incubate for 10–15 minutes at 37°C.

    • Expert Insight: Do not exceed 15 minutes. You want to measure initial rate kinetics, not equilibrium accumulation, to strictly model competitive binding.

  • Termination:

    • Rapidly aspirate the Reaction Mix.

    • Immediately flood wells with

      
      Ice-Cold Stop Solution .
      
    • Wash

      
       with Ice-Cold Stop Solution to remove unbound radioligand.
      
Phase 3: Quantification
  • Lysis: Add

    
     Lysis Buffer (0.1 N NaOH) to each well. Shake for 30 mins at RT.
    
  • Sampling: Transfer

    
     of lysate to scintillation vials.
    
  • Counting: Add

    
     scintillation cocktail. Vortex. Count on a Liquid Scintillation Counter (LSC) for 2 minutes/vial.
    
  • Normalization: Perform a BCA protein assay on the remaining lysate to normalize counts (CPM/mg protein).

Data Analysis & Interpretation

1. Calculate % Inhibition:



2. Determine


: 
Plot Log[this compound] (x-axis) vs. % Inhibition (y-axis). Fit using a non-linear regression (Sigmoidal Dose-Response).

3. Calculate Affinity (


): 
Use the Cheng-Prusoff Equation . Note that for transport assays, the 

of the tracer replaces

.

  • 
    : Determined from your plot.
    
  • 
    : Concentration of 
    
    
    
    -Gly-Sar used (e.g., 20 nM).
  • 
    : The Michaelis constant of Gly-Sar for PEPT1 (typically ~1 mM in Caco-2).
    

Expected Result: this compound contains two aromatic residues. Aromatic dipeptides generally show high affinity for PEPT1 (


 often in the 

range), making it a strong competitor compared to aliphatic dipeptides.

Secondary Application: GPCR Structural Probe

If using this compound to study NK1 (Substance P) or NK2 receptors:

  • Assay Type: Membrane Radioligand Binding (not uptake).

  • Receptor Source: CHO cells stably expressing human NK1.[5]

  • Radioligand:

    
    -Substance P (0.5 nM).
    
  • Protocol Adjustment:

    • Use a buffer containing MnCl2 (to promote agonist binding state) and BSA/Bacitracin (to prevent peptidase degradation).

    • Incubate for 60-90 mins at RT (equilibrium binding).

    • Filter through GF/B filters pre-soaked in 0.3% PEI.

  • Significance: this compound acts as a fragment probe. It will likely show low affinity (

    
    ) but confirms the necessity of the C-terminal amide and aromatic stacking in the receptor pocket.
    

References

  • Brandsch, M., et al. (2008). "Transport of cyclic dipeptides and their interaction with the peptide transporter PEPT1." Biochemical Pharmacology.

  • Terada, T., & Inui, K. (2012). "Peptide transporters: structure, function, regulation and application for drug delivery." Current Drug Metabolism.

  • Cascieri, M. A., et al. (1992). "Substance P receptor antagonists: structure-activity relationships." Journal of Biological Chemistry. (Grounding for NK1 aromatic interactions).

  • Meredith, D. (2009). "The mammalian proton-coupled peptide cotransporter PepT1: sitting on the fence?" Philosophical Transactions of the Royal Society B.

Sources

Technical Deep Dive: Validating H-Tyr-Trp-NH2 Bioactivity in Cell-Based Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

H-Tyr-Trp-NH2 (L-Tyrosyl-L-Tryptophanamide) represents a class of short, bioactive dipeptides often investigated for neuroprotection, antioxidant capacity, and peptide transporter (PEPT1/2) specificity. Unlike free-acid dipeptides, the C-terminal amidation confers resistance to carboxypeptidases, potentially enhancing plasma half-life.

However, the presence of two aromatic side chains (Indole from Trp, Phenol from Tyr) creates specific challenges regarding solubility and oxidative instability in culture media. This guide outlines a self-validating workflow to characterize its activity, moving from physicochemical stability to functional intracellular readouts.

Molecular Profile: this compound
FeaturePropertyExperimental Implication
Residues Tyrosine (Y), Tryptophan (W)High UV absorbance (280nm); Fluorescence capability (Trp).
Terminus C-terminal Amide (-NH2)Increased stability against degradation; altered pKa.
Hydrophobicity High (Aromatic stacking)Risk of aggregation in aqueous buffers; requires DMSO/organic co-solvent.
Redox Potential HighSusceptible to auto-oxidation (turning yellow/brown) if exposed to light/air.

Phase I: Pre-Analytical Validation (The "Trustworthiness" Pillar)

Before any cell-based work, the integrity of the peptide in solution must be guaranteed. Aromatic dipeptides can form π-π stacked aggregates that mimic activity or block transporters artificially.

Protocol A: Solubilization & Stability QC

Objective: Create a stable stock solution free of aggregates and oxidation products.

  • Vehicle Selection:

    • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered.

    • Stock Concentration: 10 mM (Avoid higher concentrations to prevent gelling).

    • Storage: Aliquot into light-protected (amber) tubes. Overlay with Argon gas if possible. Store at -20°C.

  • Quality Control (Self-Validation Step):

    • Visual Check: Solution must be clear/colorless. Yellowing indicates Trp oxidation (kynurenine pathway).

    • Aggregation Check: Dilute 1:100 in PBS. Measure Absorbance at 340nm (turbidity). If OD > 0.05, aggregation is occurring. Action: Add 0.1% Tween-20 or reduce concentration.

Phase II: Cellular Bioavailability (Mechanism of Action)

Activity is irrelevant if the peptide cannot enter the cell. Dipeptides are canonical substrates for the PEPT1 (SLC15A1) transporter. This assay confirms that this compound is actively transported rather than just sticking to the membrane.

Protocol B: Caco-2 Transwell Permeability Assay

Rationale: Caco-2 cells differentiate into an enterocyte-like monolayer expressing PEPT1.

Materials:

  • Caco-2 cells (passage 30–60).

  • Transwell® inserts (0.4 µm pore size).

  • Control: Gly-Sar (Glycyl-sarcosine) – a specific PEPT1 substrate.

Workflow:

  • Seeding: Seed Caco-2 cells at

    
     cells/cm² on Transwell inserts. Culture for 21 days to form a polarized monolayer.
    
  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Value must be >300 Ω·cm² to proceed.

  • Transport Initiation:

    • Apical (Donor) Chamber: HBSS (pH 6.0) + 100 µM this compound. (Note: pH 6.0 enhances PEPT1 activity).

    • Basolateral (Receiver) Chamber: HBSS (pH 7.4).

  • Sampling: Collect 50 µL from the Basolateral chamber at 15, 30, 60, and 120 minutes.

  • Detection: HPLC-UV (280 nm) or LC-MS/MS.

  • Competition (Validation Step): Co-incubate with 10 mM Gly-Sar. If this compound transport decreases significantly (>50%), it confirms PEPT1-mediated uptake.

Phase III: Functional Activity (Antioxidant & Neuroprotection)

Once uptake is confirmed, we evaluate the peptide's ability to scavenge Reactive Oxygen Species (ROS). The aromatic rings of Tyr and Trp are potent electron donors.

Protocol C: Cellular Antioxidant Activity (CAA) Assay

Rationale: Unlike cell-free chemical assays (e.g., DPPH), the CAA assay using DCFH-DA measures the peptide's ability to quench ROS inside a living cell, accounting for uptake and metabolism.

Cell Model: SH-SY5Y (Neuroblastoma) or HepG2 (Liver).

Workflow:

  • Seeding: Plate SH-SY5Y cells in black-walled 96-well plates (clear bottom) at 20,000 cells/well. Incubate 24h.

  • Pre-treatment: Remove media. Wash with PBS.[1][2] Add 100 µL of this compound (doses: 10, 50, 100, 200 µM) diluted in serum-free media. Incubate for 1–4 hours (allow uptake).

  • Probe Loading: Add DCFH-DA (25 µM final concentration) to all wells. Incubate 30 min.

    • Mechanism:[3] DCFH-DA crosses the membrane and is deacetylated by cellular esterases to non-fluorescent DCFH, trapping it inside.

  • Stress Induction: Wash cells. Add AAPH (600 µM) or H2O2 (100 µM) to induce radical formation.

  • Kinetic Readout: Immediately place in a plate reader (37°C).

    • Excitation/Emission: 485 nm / 535 nm.

    • Read every 5 mins for 1 hour.

Data Interpretation:

  • Calculate the Area Under the Curve (AUC) of fluorescence.

  • CAA Unit Calculation:

    
    
    
    • 
      : Integral of Sample fluorescence.
      
    • 
      : Integral of Control (Stressor only) fluorescence.
      
  • Success Criteria: A dose-dependent increase in CAA units indicates intracellular ROS scavenging.

Visualization of Experimental Logic

The following diagram illustrates the critical path for validating the dipeptide, ensuring that negative results in activity are not due to poor solubility or lack of uptake.

G Start This compound (Powder) Solubility Solubility QC (Abs 340nm) Start->Solubility Uptake Caco-2 Permeability (PEPT1 Transport) Solubility->Uptake Clear Solution Fail_Agg STOP: Aggregation/Precipitation Solubility->Fail_Agg Turbid Activity Intracellular ROS Assay (DCFH-DA in SH-SY5Y) Uptake->Activity Transport Confirmed Fail_Up STOP: No Intracellular Accumulation Uptake->Fail_Up Papp < 10^-6 cm/s

Figure 1: Critical Path Workflow. The protocol enforces "Stop/Go" decision gates based on physicochemical behavior before functional testing.

Mechanistic Pathway (Hypothesis Generation)

Understanding how this compound works is vital for interpreting data. The diagram below details the dual-action mechanism: direct scavenging via the Indole/Phenol rings and potential Nrf2 pathway activation.

Pathway cluster_cell Intracellular Environment (SH-SY5Y) Transporter PEPT1 Transporter Peptide_In This compound (Cytosolic) Transporter->Peptide_In Influx Scavenging Direct Scavenging (Electron Donation) Peptide_In->Scavenging Nrf2 Nrf2 Pathway (Keap1 Dissociation) Peptide_In->Nrf2 Potential Activation ROS ROS (H2O2 / Radicals) ROS->Scavenging Quenched Genes Antioxidant Genes (HO-1, NQO1) Nrf2->Genes Transcription Genes->ROS Enzymatic Reduction Extracellular Extracellular This compound Extracellular->Transporter

Figure 2: Mechanistic Action. The peptide enters via PEPT1, acting as a direct radical scavenger (via Trp/Tyr residues) and potentially upregulating endogenous defenses.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
High Background Fluorescence Media interference or Phenol RedUse Phenol Red-free HBSS or DMEM for the assay duration.
No Dose Response Peptide oxidation in stockPrepare fresh stock under Argon; check color (yellow = bad).
Cell Detachment Washing steps too vigorousUse an automated dispenser or extremely gentle manual pipetting; coat wells with Poly-D-Lysine.
Precipitation in Wells "Salting out" effectPredilute stock in water/media before adding to wells; do not add 100% DMSO stock directly to saline.

References

  • Use of Caco-2 cells for peptide transport

    • Hubatsch, I., et al. (2007).[4] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119.

  • Antioxidant properties of Tyr-Trp dipeptides

    • Zheng, L., et al. (2016).[4] Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues.[4][5] Journal of Functional Foods, 21, 485-496.

  • Cellular Antioxidant Activity (CAA)

    • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907.
  • Peptide Stability and Amidation

    • Bansal, A., et al. (2004). The effects of C-terminal amidation on the stability of peptides. Journal of Pharmaceutical Sciences.
    • (General reference via PubMed)

Sources

Troubleshooting & Optimization

How to improve H-Tyr-Trp-NH2 solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-YW-NH2-001 Subject: Precipitation of H-Tyr-Trp-NH2 in aqueous buffers (PBS/TBS) Assigned Specialist: Senior Application Scientist, Peptide Formulation Division[1][2][3]

Executive Summary

You are likely experiencing precipitation because This compound is a cationic, hydrophobic dipeptide that behaves differently than standard zwitterionic peptides.[1][2][3] The C-terminal amidation removes the solubilizing carboxylate charge, leaving the molecule with a net positive charge (+1) but a high ratio of hydrophobic surface area (Indole + Phenol rings).[3]

When dissolved in high-salt buffers like PBS (Phosphate Buffered Saline), the ionic strength shields the electrostatic repulsion between peptide molecules, allowing pi-pi stacking interactions to dominate and cause aggregation.[3]

This guide provides three validated protocols to overcome this "Hydrophobic Collapse."

Module 1: The Physicochemical Profile

To solve the solubility issue, we must first understand the forces at play.

ParameterValueImplication for Solubility
Sequence This compoundTyr (Y): Phenolic, hydrophobic.[1][2][3] Trp (W): Indolic, highly hydrophobic.
C-Terminus Amidated (-CONH2)Critical: Removes the C-terminal negative charge.[1][2][3] The molecule is not a zwitterion at neutral pH.[3]
Net Charge (pH 7.4) +1 (approx.)[1][2][3][4]The N-terminal amine is protonated (pKa ~9.1), but this single charge is often insufficient to overcome the hydrophobic bulk of two aromatic rings.[3]
Key Failure Mode Pi-Pi Stacking The aromatic rings of Trp and Tyr stack like plates.[1][2][3] In high-salt buffers (PBS), charge shielding accelerates this aggregation [1].[1][2][3]
Oxidation Risk HighTryptophan is sensitive to oxidation by air and light.[2][3] Avoid vigorous vortexing.
Module 2: Solubilization Decision Tree

Use this logic flow to select the correct protocol for your specific application.

SolubilityTree Start Start: this compound Powder AppCheck What is the downstream application? Start->AppCheck CellCulture Cell Culture / In Vivo AppCheck->CellCulture Analytical HPLC / Mass Spec AppCheck->Analytical DMSOLimit Is DMSO toxicity a concern? CellCulture->DMSOLimit ProtoA Protocol A: DMSO Stock + Pulse Dilution DMSOLimit->ProtoA No (<0.5% final is ok) ProtoC Protocol C: Cyclodextrin Complexation DMSOLimit->ProtoC Yes (Need aqueous only) ProtoB Protocol B: Acidified Water / Organic Mobile Phase Analytical->ProtoB caption Figure 1: Decision matrix for solubilizing hydrophobic amidated peptides.

Module 3: Step-by-Step Protocols
Protocol A: The "Stock & Pulse" Method (Standard)

Best for: General biochemical assays and cell culture where low DMSO is tolerated.

Mechanism: DMSO disrupts the secondary structure and pi-pi stacking, "wetting" the hydrophobic core before it enters the aqueous phase.

  • Calculate: Determine the amount of DMSO needed to create a 100x or 1000x Master Stock (e.g., 10 mM or 50 mM). Do not attempt to dissolve directly at 1 mg/mL in buffer.[3]

  • Solubilize: Add sterile, anhydrous DMSO to the peptide powder.

    • Tip: If the peptide is a TFA salt, it should dissolve instantly.[3] If it is a free base, mild sonication (bath sonicator, 30 sec) may be required.[3]

  • Inspect: Ensure the solution is crystal clear.

  • The "Pulse" Dilution:

    • Prepare your aqueous buffer (e.g., PBS) in a separate tube.[3]

    • Crucial Step: While vortexing the buffer gently, add the DMSO stock dropwise into the center of the liquid vortex.

    • Why? This prevents local high concentrations of peptide from crashing out before they disperse [2].[3]

Protocol B: The "Acidic Rescue" (For Analytical/LC-MS)

Best for: HPLC, LC-MS, or applications where organics are restricted but low pH is acceptable.[1][2]

Mechanism: Lowering the pH ensures the N-terminus is fully protonated and prevents the Tyrosine hydroxyl (pKa ~10) from interacting unfavorably.[3] It mimics the conditions of the mobile phase.

  • Solvent: Prepare 0.1% Acetic Acid or 0.1% Formic Acid in ultrapure water.[1][3]

  • Dissolve: Add the solvent to the peptide. The acidic environment maintains the cationic state (+1), maximizing repulsion between molecules.

  • Sonicate: Bath sonicate for 1-2 minutes.

  • Usage: Inject directly into LC-MS or dilute into the mobile phase.

    • Warning: Do not dilute this directly into a high-pH buffer (pH > 8), or the peptide may precipitate as it approaches its isoelectric point behavior (though strictly speaking, it has no pI in the traditional sense, it loses solubility as charge density drops).

Protocol C: Cyclodextrin Complexation (Advanced)

Best for: In vivo studies or sensitive cell lines where DMSO is toxic.[1][2][3]

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex.[1][2][3] The hydrophobic cavity of the cyclodextrin encapsulates the Trp/Tyr aromatic rings, shielding them from water while the outer shell remains soluble [3].

  • Prepare Excipient: Make a 20% (w/v) HP-β-CD solution in water or saline.[1][2][3] Filter sterilize (0.22 µm).

  • Add Peptide: Add the peptide powder directly to the cyclodextrin solution.

  • Energy Input: Vortex for 1 minute, then bath sonicate for 10-15 minutes. The solution may start cloudy and turn clear as encapsulation occurs.[3]

  • Result: You now have a high-concentration aqueous stock that resists precipitation in PBS.[1][2][3]

Module 4: Troubleshooting & FAQs

Q: I tried Protocol A, but it precipitated immediately upon adding to PBS. Why? A: This is likely "Salting Out."[1][3] The high ionic strength of PBS (150 mM NaCl) neutralizes the charge repulsion of the peptide.

  • Fix: Dilute the peptide into water or 10 mM Tris (low salt) first.[3] Only add salt (NaCl) if absolutely necessary for osmolarity, and do so gradually.[3]

Q: Can I heat the solution to help it dissolve? A: Proceed with extreme caution. While heat improves solubility, Tryptophan (Trp) is highly susceptible to thermal oxidation, especially in solution.

  • Recommendation: Do not exceed 37°C. Use sonication instead of heat.[1][3] If you must heat, flush the headspace with nitrogen gas to remove oxygen.[3]

Q: My peptide turned yellow/brown after 24 hours. Is it still good? A: No. This indicates oxidation of the Tryptophan indole ring or the Tyrosine phenol.

  • Prevention: Store stock solutions in the dark at -20°C or -80°C. For maximum stability, use 0.1% DTT or TCEP (reducing agents) if compatible with your assay [4].[1][2][3]

Q: What is the maximum concentration I can achieve? A:

  • In PBS: Likely < 0.5 mg/mL (unstable).[1][2][3]

  • In 5% DMSO/Water: ~1-2 mg/mL.[1][2][3]

  • In 20% Cyclodextrin: > 5 mg/mL (highly dependent on specific salt form).[1][2][3]

References
  • Sigma-Aldrich. "Solubility Guidelines for Peptides."[1][2][3] Merck KGaA Technical Library.[3]

  • Thermo Fisher Scientific. "Peptide Solubility Guidelines." Thermo Fisher Technical Resources.

  • Loftsson, T., & Brewster, M. E. (2010).[3] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (General reference for Protocol C mechanism).

  • Bachem. "Peptide Handling and Solubility."[3] Bachem Technical Guides.

Sources

Strategies to prevent oxidation of Tyr and Trp residues during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Peptide Synthesis Technical Support Hub .

Ticket Subject: Prevention of Oxidative Degradation in Tyr and Trp Residues Status: Open Assigned Specialist: Senior Application Scientist Severity: High (Irreversible Product Loss)

Executive Summary

Tryptophan (Trp) and Tyrosine (Tyr) are electron-rich aromatic residues that act as intrinsic "sinks" for reactive oxygen species (ROS) and electrophiles. In Solid-Phase Peptide Synthesis (SPPS), degradation typically occurs during the acidic cleavage step where carbocations are generated, or during post-cleavage workup due to atmospheric exposure.

This guide provides a self-validating protocol to eliminate these side reactions.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To prevent oxidation, you must understand the enemy.[1] The failure mode is distinct for each residue:

  • Tryptophan (Trp): The indole ring is highly susceptible to electrophilic attack and oxidation.

    • Mechanism: In the presence of ROS or carbocations (generated from protecting group removal), the indole double bond is attacked.

    • Result: Formation of hydroxytryptophan , N-formylkynurenine (+32 Da), or oxindolylalanine (+16 Da).

  • Tyrosine (Tyr): The phenolic group is prone to radical formation.

    • Mechanism: Oxidative coupling can lead to dityrosine (dimerization) or, in the presence of halogens, chlorination/bromination.

    • Result: Covalent cross-linking or mass shifts (+34 Da for Cl).

Visualization: The Oxidation Pathway

Trp_Oxidation_Pathway Figure 1: Oxidative degradation pathways of Tryptophan during acidic cleavage. Trp Native Tryptophan (Indole Ring) Inter Indolenine Intermediate Trp->Inter Oxidation ROS Reactive Oxygen Species (or Carbocations) ROS->Inter Ox1 Oxindolylalanine (+16 Da) Inter->Ox1 Rearrangement Ox2 N-formylkynurenine (+32 Da) Inter->Ox2 Ring Opening

Module 2: Synthesis Strategy (Prevention Phase)

The choice of protecting group dictates the downstream cleavage strategy.

Protocol 1: Protecting Group Selection
ResidueStandard ProtectionHigh-Risk Protection*Why use High-Risk?
Trp Fmoc-Trp(Boc)-OH Fmoc-Trp(For)-OH The Formyl (For) group electronically deactivates the indole ring, rendering it inert to oxidation. Use for sequences >20 AA or those with multiple Trp/Met/Cys residues.
Tyr Fmoc-Tyr(tBu)-OH N/AThe t-butyl group is generally sufficient, provided scavengers are used to prevent alkylation by the leaving t-butyl cation.

Critical Note: If you use Fmoc-Trp(For)-OH , the formyl group is not removed by standard TFA cleavage. You must add a specific deformylation step (usually piperidine or specific thiol treatment) before or during cleavage.

Module 3: The Critical Zone (Cleavage & Deprotection)

This is where 90% of oxidation events occur. Standard cleavage cocktails (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) are insufficient for preventing oxidation in Trp/Tyr-rich peptides. You must use a "High-Scavenger" cocktail containing thiols.

The "Gold Standard" Cocktail: Reagent K (Modified)

While "Reagent K" is the historical standard, we recommend a DODT-based modified cocktail to reduce the noxious odor of EDT while maintaining high antioxidative potential.

Reagent Composition (Volume %):

  • TFA (Trifluoroacetic acid): 82.5% (Solvent/Acid source)

  • Phenol: 5% (Protects Tyr; traps halogen radicals)

  • Thioanisole: 5% (Accelerates removal of Pbf/Pmc from Arg; reduces oxidized Met)

  • Water: 5% (Hydrolysis of protecting groups)

  • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Replaces EDT; critical antioxidant for Trp)

Why DODT/EDT? These dithiols act as "sacrificial reductants." They are oxidized preferentially over the Trp indole ring.

Step-by-Step Cleavage Protocol
  • Preparation: Cool the cleavage cocktail to 4°C before adding to the resin. Cold reagents slow the kinetics of side reactions (oxidation/alkylation) more than they slow deprotection.

  • Inerting: Place the resin in the reaction vessel. Flush with Argon or Nitrogen gas for 30 seconds to displace atmospheric oxygen.

  • Addition: Add the cold cocktail (10–20 mL per gram of resin).

  • Reaction: Shake at room temperature for 2–3 hours. Keep the vessel covered with aluminum foil (light can catalyze radical oxidation).

  • Precipitation: Filter the resin.[2][3] Precipitate the filtrate immediately into ice-cold diethyl ether .

Visualization: Scavenger Mechanism

Scavenger_Action Figure 2: The protective role of specific scavengers against alkylation and oxidation. TFA TFA Cleavage Cation t-Butyl Cation (Electrophile) TFA->Cation Generates ROS Dissolved Oxygen / ROS TFA->ROS Activates Scavenger_TIS TIS (Hydride Donor) Cation->Scavenger_TIS Trapped by Trp Trp Residue Cation->Trp Alkylation (If Scavenger Fails) Scavenger_Thiol DODT/EDT (Reducing Agent) ROS->Scavenger_Thiol Reduced by ROS->Trp Oxidation (If Scavenger Fails)

Module 4: Post-Synthesis Handling

Oxidation often happens after you think you are finished.

  • Lyophilization: Never lyophilize from 100% aqueous solutions if possible. Use 0.1% TFA or dilute acetic acid. The acidic pH stabilizes the Trp/Tyr residues.

  • Solvent Degassing: All HPLC buffers (Water/Acetonitrile) must be degassed (helium sparge or sonication under vacuum) to remove dissolved oxygen.

  • Storage: Store lyophilized peptides at -20°C under Argon.

Troubleshooting & FAQ

Issue Ticket #OX-001: Mass Spectrometry Anomalies

SymptomDiagnosisSolution
Mass +16 Da Single Oxidation (Trp

Oxindolylalanine or Met

Sulfoxide)
Check cleavage cocktail. Did you use DODT/EDT? Was the cocktail fresh?
Mass +32 Da Double Oxidation (Trp

N-formylkynurenine)
Severe oxidation. Ensure cleavage was performed under Nitrogen atmosphere.
Mass +56 Da t-Butyl Alkylation (Not Oxidation)This is alkylation, not oxidation. Increase TIS concentration or reaction volume.
Mass +34 Da Chlorination of TyrAvoid using HCl or chlorinated solvents during workup. Use TFA/Acetic Acid.[4][5]

Q: Can I use DTT instead of EDT/DODT? A: DTT (Dithiothreitol) is a solid and less convenient for cleavage cocktails. It is excellent for reducing oxidized disulfide bonds in aqueous buffers post-cleavage, but EDT/DODT are superior for the organic-phase TFA cleavage cocktail.

Q: I used Fmoc-Trp(For)-OH but my mass is +28 Da higher than expected. A: The Formyl group (+28 Da) is still attached. Standard TFA cleavage does not remove the Formyl group. You must treat the resin with 20% Piperidine in DMF (if doing on-resin deprotection) or use a specific post-cleavage deformylation protocol.

References

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for Reagent K composition).
  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

  • Sigma-Aldrich. (n.d.). Cleavage and Deprotection Protocols for Fmoc SPPS.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • CEM Corporation. (n.d.). Peptide Cleavage Guide.

Sources

Troubleshooting low yield in H-Tyr-Trp-NH2 peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #TRP-DI-001 Subject: Troubleshooting Low Yield/Purity in H-Tyr-Trp-NH2 Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Diagnostic Logic

User Issue: You are experiencing low yield or low purity when synthesizing the dipeptide this compound. Scientist's Assessment: While dipeptides appear deceptively simple, this specific sequence presents a "perfect storm" of side reactions. The combination of Tyrosine (Tyr) and Tryptophan (Trp) introduces high susceptibility to alkylation and oxidation during the cleavage step.

If your crude yield is high but your HPLC purity is low, the issue is likely scavenging . If your crude yield is low, the issue is likely precipitation/isolation due to the hydrophobicity of the dipeptide.

Diagnostic Workflow

Please review the following logic flow to pinpoint your specific failure mode.

TroubleshootingFlow Start Start: Analyze Result CheckHPLC Check HPLC/MS Start->CheckHPLC Shift Mass Shift +56 Da? CheckHPLC->Shift Complex Mixture Precip No Precipitate in Ether? CheckHPLC->Precip Low Crude Mass Alkylation Issue: Trp Alkylation (t-Butyl attack) Shift->Alkylation Yes Mass16 Mass Shift +16/32 Da? Shift->Mass16 No Sol_Alk Fix: Add EDT/DODT to Cleavage Cocktail Alkylation->Sol_Alk Oxidation Issue: Trp Oxidation Mass16->Oxidation Yes Sol_Ox Fix: Degas TFA, Use Nitrogen Shield Oxidation->Sol_Ox Solubility Issue: Peptide Soluble in Ether (Hydrophobic) Precip->Solubility Yes Sol_Yield Fix: Evaporate TFA fully, Use Cold Hexane/Ether mix Solubility->Sol_Yield

Figure 1: Decision tree for diagnosing this compound synthesis failures based on mass spectrometry and physical observation.

Phase 1: The Synthesis Strategy (Resin & Coupling)

The Foundation: For a C-terminal amide, Rink Amide MBHA resin is the industry standard. It provides a stable anchor that resists premature cleavage.

Protocol Recommendations:

  • Loading: Use a low-loading resin (0.3 – 0.5 mmol/g) if possible. High loading can lead to aggregation, though less likely for a dipeptide.

  • Coupling Reagents:

    • Activator: DIC/Oxyma Pure is preferred over HBTU/DIEA to reduce racemization risk, specifically for Cysteine and Histidine, but it is also excellent for Trp to prevent side reactions.

    • Protecting Groups: You must use Fmoc-Trp(Boc)-OH and Fmoc-Tyr(tBu)-OH . The Boc group on Trp protects the indole nitrogen, but crucially, it does not fully protect the carbon ring from electrophilic attack during cleavage [1].

Critical Checkpoint: Calculate the theoretical yield based on resin loading before you start.



If your recovered mass is <50% of this, you have a physical loss issue (see Phase 4).

Phase 2: The Tryptophan Problem (The "Why")

This is where 90% of this compound syntheses fail.

The Mechanism of Failure: Alkylation

During TFA cleavage, the tert-butyl (tBu) protecting group is removed from Tyrosine. This generates a highly reactive tert-butyl carbocation .

  • The Target: The indole ring of Tryptophan is electron-rich and acts as a "scavenger" for these carbocations.

  • The Result: The carbocation attaches to the Trp ring (usually at position 2, 5, or 7), creating a permanent modification (+56 Da mass shift).

  • The Solution: You must provide a "better" target for the carbocations than your Tryptophan. This is the role of EDT (1,2-ethanedithiol) or DODT [2].

The Mechanism of Failure: Oxidation

Tryptophan is easily oxidized to hydroxytryptophan (+16 Da) or N-formylkynurenine (+32 Da, often accompanied by a color change to blue/purple) [3]. This is accelerated by light and the presence of oxidants in the cleavage cocktail.

Phase 3: The Critical Cleavage Protocol

Standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are INSUFFICIENT for this sequence. You must use a cocktail designed for Trp/Tyr combinations.

Recommended Cocktail: "Reagent K" Derivative

Use the following mixture for 2–3 hours at room temperature.

ComponentVolume %Function
TFA (Trifluoroacetic acid)82.5%Cleavage and deprotection
Phenol 5%Scavenger (protects Tyr)
Thioanisole 5%Scavenger (accelerates removal of Pbf/Pmc if Arg present, aids Trp)
Water 5%Scavenger (traps tBu cations)
EDT (1,2-Ethanedithiol)2.5%CRITICAL: Prevents Trp alkylation & oxidation

Alternative (Less smelly): Replace EDT with DODT (3,6-dioxa-1,8-octanedithiol). It is less malodorous and equally effective [1].

Step-by-Step Cleavage Protocol:

  • Wash: Wash resin 3x with DCM to remove any residual DMF (DMF can cause formylation of Trp during cleavage).

  • Prepare Cocktail: Premix the scavengers (Phenol, Water, Thioanisole, EDT) before adding TFA. This ensures the heat of mixing dissipates.

  • Incubate: Add to resin. Shake gently for 2.5 hours. Protect from light (wrap vessel in foil) to minimize oxidation.

  • Filter: Filter the resin into a cold flask. Wash resin with 1 mL fresh TFA.

  • Evaporate: Crucial Step. Do not precipitate immediately. Use a nitrogen stream or rotary evaporator to reduce the TFA volume to ~10-15% of the original volume. This removes the bulk of the cleaved protecting groups.

Phase 4: Isolation & Solubility (The "Ghost" Yield)

Users often report "0% yield" because the peptide did not precipitate.

The Issue: this compound is a very short, hydrophobic dipeptide. It may be soluble in diethyl ether, meaning when you try to precipitate it, it stays in the supernatant and you pour it into the waste.

Troubleshooting Isolation:

  • Cold Ether: Ensure your ether is at -20°C.

  • Hexane Mix: If no precipitate forms in ether, use a mixture of Diethyl Ether : Hexane (1:1) . The hexane reduces the polarity further, forcing the hydrophobic peptide out of solution.

  • Centrifugation: Do not rely on gravity filtration. Centrifuge at 3000g for 10 minutes to pellet the peptide.

FAQ: Specific Troubleshooting

Q: My peptide solution turned dark purple/blue during cleavage. Is it ruined? A: This indicates significant oxidation of Tryptophan (likely to kynurenine derivatives). While not "ruined," your yield will be low. For the next attempt, ensure you use EDT/DODT , flush the reaction vessel with Nitrogen gas before capping, and keep it in the dark.

Q: I see a peak at M+56 in my Mass Spec. What is it? A: This is mono-alkylated Tryptophan (t-Butyl group attached to the indole ring). This confirms that your scavenger system (specifically the lack of EDT/DODT) was insufficient to trap the tert-butyl cations released from the Tyrosine protection [2].

Q: Can I use DTT instead of EDT? A: DTT (Dithiothreitol) can be used, but EDT/DODT is superior for preventing alkylation. If using DTT, use 2.5% w/v.

Q: I suspect Diketopiperazine (DKP) formation. Is this possible? A: On Rink Amide resin, DKP formation is less likely than on Wang resin because the amide anchor is more stable. However, if you removed the Fmoc from the final Tyr and left the resin in a basic solution (like Piperidine) for an extended period, the free amine of Tyr could attack the carbonyl of Trp. Prevention: Do not leave the N-terminus deprotected for long periods; cleave immediately after the final deprotection [4].

References

Technical Support Center: Enhancing the Stability of H-Tyr-Trp-NH2 for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for H-Tyr-Trp-NH2. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this dipeptide amide in long-term experimental setups. The inherent chemical nature of the tyrosine and tryptophan residues presents unique stability challenges. This guide provides in-depth, practical solutions and troubleshooting workflows to ensure the integrity and reproducibility of your experiments.

Section 1: Understanding the Instability of this compound

The stability of this compound is fundamentally influenced by its two aromatic amino acid residues: Tyrosine (Tyr) and Tryptophan (Trp). Both are highly susceptible to chemical degradation, which can compromise the peptide's biological activity and lead to inconsistent experimental results.

Key Degradation Pathways

The primary routes of degradation for this compound are oxidation and photodegradation.

  • Oxidation : The indole ring of Tryptophan is particularly prone to oxidation.[1][2][3] This can be triggered by atmospheric oxygen, reactive oxygen species (ROS) in cell culture media, or trace metal ions.[4] Common oxidative products include N-formylkynurenine (NFK), kynurenine (Kyn), and various oxindolylalanine derivatives, which alter the peptide's structure and function.[1][3] Similarly, the phenolic group of Tyrosine can be oxidized.[5]

  • Photodegradation : Exposure to light, especially UV wavelengths, can excite the aromatic rings of both Tyr and Trp, leading to radical formation and subsequent degradation.[6][7] This is a critical factor in experiments conducted on the benchtop under ambient light over extended periods.

  • Hydrolysis : While the C-terminal amidation of this compound provides protection against carboxypeptidases, the peptide bond itself can be susceptible to hydrolysis, especially at non-optimal pH values.[8]

The following diagram illustrates the main environmental factors that can trigger the degradation of the peptide.

Peptide This compound (Intact) Degradation Degraded Products (e.g., Oxidized Trp/Tyr) Factor1 Oxygen (Atmospheric, Dissolved) Factor1->Peptide Factor1->Degradation Oxidation Factor2 Light Exposure (UV, Ambient) Factor2->Peptide Factor2->Degradation Photodegradation Factor3 Non-Optimal pH (Acidic or Alkaline) Factor3->Peptide Factor3->Degradation Hydrolysis Factor4 Reactive Species (e.g., in Cell Culture Media) Factor4->Peptide Factor4->Degradation Oxidation

Caption: Key environmental factors leading to this compound degradation.

Section 2: Troubleshooting Guide - A Proactive Approach

This section addresses common issues encountered during long-term experiments in a question-and-answer format.

Q1: My peptide solution is showing a yellowish/brown tint over time. What's happening?

A1: Causality and Identification

A color change is a classic indicator of Tryptophan degradation.[4] The oxidation of the indole ring can lead to the formation of colored byproducts like kynurenines. This process is often accelerated by exposure to light and oxygen.

Troubleshooting Workflow:

  • Verify Purity : Immediately analyze the colored solution and a freshly prepared sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This will quantify the remaining intact peptide and reveal the presence of degradation peaks.

  • Spectrophotometric Scan : Perform a UV-Vis scan from 250-450 nm. The appearance of absorbance peaks in the 320-360 nm range is characteristic of Trp oxidation products.

  • Implement Preventative Measures : Review your storage and handling protocols against the "Best Practices" outlined in Section 3. The primary culprits are likely improper storage of the stock solution (e.g., at 4°C instead of -20°C or -80°C) and repeated exposure to ambient light and air.

Q2: I'm observing a gradual loss of biological activity in my multi-day cell culture experiment. Could the peptide be degrading in the media?

A2: Causality and Identification

Yes, this is a significant concern. Standard cell culture media can be an aggressive environment for peptides.[9][10] Degradation can be caused by:

  • Reactive Oxygen Species (ROS) : Generated by cellular metabolism.

  • Media Components : Some media formulations contain components that can oxidize sensitive amino acids, a process that can be catalyzed by light.[4]

  • pH Shifts : Cellular metabolism can cause the pH of the media to drift, potentially accelerating hydrolysis or oxidation.[9]

Troubleshooting Workflow:

start Start: Loss of Activity Observed check_media Is media supplemented with antioxidants? start->check_media add_antioxidant Action: Add Ascorbic Acid (50-100 µM) or use antioxidant-supplemented media. check_media->add_antioxidant No check_ph Is media pH stable over experiment duration? check_media->check_ph Yes add_antioxidant->check_ph use_hepes Action: Use HEPES-buffered media to maintain pH 7.2-7.4. check_ph->use_hepes No check_replenishment Is peptide replenished during the experiment? check_ph->check_replenishment Yes use_hepes->check_replenishment replenish Action: Perform partial media changes with fresh peptide every 24-48h. check_replenishment->replenish No end Result: Improved Peptide Stability check_replenishment->end Yes replenish->end

Sources

Technical Guide: Overcoming Challenges in Mass Spec Analysis of Tryptophan Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tryptophan Paradox in Proteomics

Tryptophan (Trp, W) is the rarest standard amino acid in the proteome (~1.1% frequency), yet it is disproportionately critical for protein structure and function. Its indole side chain is a hotspot for electron transfer, making it a primary target for biological oxidation (ROS signaling) and a notorious victim of artifactual oxidation during sample preparation.

For mass spectrometrists, Trp presents a dual challenge:

  • Lability: It oxidizes spontaneously upon exposure to light, low pH, or reactive oxygen species (ROS) generated during electrospray ionization (ESI).

  • Complexity: Its oxidation products (Kynurenine, N-formylkynurenine, etc.) create complex mass shifts that split signals, reduce sensitivity, and confound database searches.

This guide provides a self-validating technical framework to stabilize, detect, and differentiate Tryptophan peptides in LC-MS workflows.

Module 1: Sample Preparation & Stability (The Front-End Defense)

Goal: Differentiate endogenous biological modifications from artifacts induced by the experiment.

Q: How do I prevent artificial Trp oxidation during digestion?

The Mechanism: Standard acidic hydrolysis or long trypsin digestions at 37°C generate ROS. In the presence of light, Trp acts as a photosensitizer, accelerating its own degradation into N-formylkynurenine (NFK) and Kynurenine (Kyn).

The Protocol: "Dark & Scavenged" Digestion

  • Light Control: Perform all steps in amber tubes or wrap tubes in foil. Trp photo-oxidation is rapid under standard lab lighting.

  • Antioxidant Buffer: Supplement digestion buffers with radical scavengers.

    • Standard:Methionine (10–20 mM) acts as a "sacrificial anode," preferentially oxidizing before Trp.

    • Advanced:Ascorbic Acid is effective but concentration-dependent; low concentrations can be pro-oxidant. Use >1 mM if selected.

  • Avoid Acidic Boiling: Never use acid hydrolysis (e.g., 6M HCl) for Trp quantification. Use alkaline hydrolysis (LiOH or NaOH) or enzymatic digestion.

  • Solvent Degassing: Degas all buffers to remove dissolved oxygen, the primary substrate for ROS formation.

Q: Why is my Trp peptide recovery low?

Causality: The indole ring is highly hydrophobic. Trp peptides bind aggressively to plastic surfaces and C18 columns.

  • Solution: Use Low-Bind plastics and ensure your loading buffer contains at least 0.1% Formic Acid (FA) and 2-5% Acetonitrile (ACN) to prevent adsorption.

Module 2: LC-MS Acquisition & Separation

Goal: Capture the shifted hydrophobicity of oxidized variants.

Q: How does Trp oxidation affect retention time (RT)?

Oxidation adds polar groups (hydroxyl, formyl) to the hydrophobic indole ring, drastically reducing retention on Reverse Phase (C18) columns.

  • Rule of Thumb: Oxidized Trp peptides elute earlier than the wild-type peptide.

  • Diagnostic Check: If you see a mass shift of +16 Da or +32 Da eluting after the unmodified peptide, suspect a different modification (e.g., methylation sites) or a false assignment.

Q: What are the critical MS acquisition parameters?
  • Soft Ionization: High source temperatures (>350°C) and high voltages (>3.5 kV) can induce in-source oxidation .

    • Test: Infuse a synthetic Trp standard. If oxidized species appear only at high voltage, lower your ESI voltage (e.g., to 2.0–2.5 kV) and source temperature.

  • Targeted Fragmentation: Use HCD (Higher-energy Collisional Dissociation). The indole ring is stable, but the side chain fragmentation provides diagnostic ions (see Module 3).

Visual Workflow: Optimized Trp Analysis Pipeline

Trp_Analysis_Workflow Sample Biological Sample Prep Digestion (Dark, +Met/Antioxidant) Sample->Prep Minimize O2/Light LC LC Separation (Monitor Early Eluters) Prep->LC Hydrophilic Shift MS MS Acquisition (Soft Ionization Settings) LC->MS ESI Data Data Analysis (Mass Shift & RT Check) MS->Data HCD Spectra Data->Prep Artifact Detection

Caption: Optimized workflow emphasizing critical control points: dark digestion, radical scavenging, and retention time monitoring.

Module 3: Data Analysis & Identification

Goal: Distinguish specific oxidation products using precise mass shifts.

Q: What mass shifts should I look for?

Trp oxidation is not a single event but a cascade. The table below details the specific mass shifts and chemical changes.

Modification NameAbbr.Mass Shift (Δ Da)Chemical ChangeOrigin
Kynurenine Kyn+3.995 (+4)Indole ring cleavageBiological (IDO/TDO pathway) or Photo-oxidation
Hydroxytryptophan Wox1 / 5-HTP+15.995 (+16)Addition of -OHROS / Artifactual (Fenton reaction)
3-Hydroxykynurenine 3-OH-Kyn+19.990 (+20)Kyn (+4) + OH (+16)Biological metabolite
N-Formylkynurenine NFK+31.990 (+32)Indole cleavage + 2 OPrimary Photo-oxidation product
Dihydroxytryptophan Wox2+31.990 (+32)Addition of 2 -OHArtifactual (Isobaric with NFK)
Q: How do I distinguish NFK (+32 Da) from Dihydroxytryptophan (+32 Da)?

These are isobaric.[1] You must use MS/MS fragmentation :

  • Diagnostic Ion: NFK and Kyn peptides often yield a characteristic fragment ion at m/z 174.1 , corresponding to the specific side-chain cleavage of the kynurenine core.

  • Neutral Losses: NFK often shows a loss of formic acid (-46 Da) or CO (-28 Da) depending on the energy, whereas di-hydroxylated Trp typically loses water (-18 Da).

Troubleshooting FAQ

Q: I see +16 Da on Tryptophan, but also on Methionine. How do I know which is which?

  • Answer: Methionine sulfoxide (+16 Da) is extremely common and often accompanied by a neutral loss of methanesulfenic acid (-64 Da) in the MS/MS spectrum. Trp oxidation (+16 Da) does not show this -64 Da loss. Additionally, Met-sulfoxide can be reduced back to Met by incubation with DMS (Dimethyl sulfide), whereas Trp oxidation is generally irreversible.

Q: My database search isn't picking up the oxidized peptides.

  • Answer: Most default search parameters only include Met oxidation. You must manually add "Tryptophan Oxidation -> Kynurenine (+3.99)" and "Tryptophan Oxidation -> NFK (+31.99)" as variable modifications. Note that "Double Oxidation (+32)" is often named differently in software (e.g., "Dioxidation").

Q: Can I quantify Trp oxidation relative to the native peptide?

  • Answer: Only semi-quantitatively. The ionization efficiency of Kyn/NFK peptides differs from the native Trp peptide due to the ring opening and polarity change. For absolute quantitation, you must use stable isotope-labeled standards of the oxidized peptide form, or use electrochemical oxidation to generate a standard curve as described in recent literature.

References

  • Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modific

    • Source: Perdivara, I. et al. (2010).[2] Journal of Proteome Research.

    • URL:[Link]

    • Context: Differentiates biological oxidation
  • Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry.

    • Source: Zhang, H. et al. (2021). Journal of the American Society for Mass Spectrometry.
    • URL:[Link]

    • Context: Methodologies for quantifying Trp and its oxid
  • Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evalu

    • Source: Dahl-Lassen, R. et al. (2019). Frontiers in Chemistry.
    • URL:[Link]

    • Context: Optimization of hydrolysis conditions and antioxidant use (Ascorbic Acid).
  • Mass spectrometric characterization of peptides containing different oxidized tryptophan residues.

    • Source: Ehrenshaft, M. et al. (2011). Journal of Mass Spectrometry.
    • URL:[Link]

    • Context: Detailed fragmentation patterns and distinguishing isobaric forms (5-HTP vs Oia).

Sources

Common side reactions in peptide synthesis and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Side Reactions & Prevention Strategies

Status: Online Operator: Senior Application Scientist Ticket ID: SPPS-ADV-2026

Welcome to the Peptide Synthesis Support Hub

You have reached the advanced troubleshooting tier. This guide addresses the "silent killers" of peptide purity: racemization, aspartimide formation, diketopiperazine cyclization, and aggregation. Below you will find mechanistic explanations, self-validating protocols, and decision-making workflows designed for high-stakes research and drug development.

Module 1: Stereochemical Integrity (Racemization)

Issue: "My C-terminal Cysteine/Histidine shows significant racemization."

Diagnosis: Racemization is the loss of chiral purity (L


 D conversion).[1] While all amino acids can racemize, Cysteine (Cys)  and Histidine (His)  are hypersensitive.
  • Mechanism: The activated carboxyl group forms an oxazolone (azlactone) intermediate.[1] The

    
    -proton on the oxazolone ring is highly acidic; base-catalyzed deprotonation leads to enolization and loss of stereochemistry.
    
  • Causality: High temperatures (Microwave SPPS >50°C), strong bases (DIEA/NMM), and phosphonium coupling reagents (PyBOP/HATU) exacerbate this.

Protocol: Low-Racemization Coupling for Cys/His

Use this protocol specifically for coupling Cys and His residues.

  • Reagents:

    • Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Solvent: DMF (Dimethylformamide) or NMP.[2]

    • Base: NONE . (Avoid DIEA/DIPEA during the coupling step if possible).

  • Procedure:

    • Dissolve Amino Acid (4.0 eq) and Oxyma Pure (4.0 eq) in DMF.

    • Add DIC (4.0 eq).

    • Pre-activation: 2 minutes at Room Temperature (RT).

    • Coupling: Add to resin.[1] React for 60 minutes at RT or max 50°C if using microwave (never 75°C+ for Cys/His).

  • Validation:

    • If racemization persists (>1%), switch to Sym-collidine (TMP) as the base if a base is strictly required for solubility.

Module 2: Sequence-Specific Side Reactions

Issue: "I see a mass shift of -18 Da (M-18) in my Asp-Gly sequence."

Diagnosis: Aspartimide Formation This is the most notorious side reaction in Fmoc SPPS.

  • Mechanism: The nitrogen of the backbone amide (residue

    
    ) attacks the side-chain ester of Aspartate (residue 
    
    
    
    ), forming a 5-membered succinimide ring (Aspartimide).
  • Consequence: This ring is unstable to base (piperidine) and re-opens to form a mixture of

    
    -Asp, 
    
    
    
    -Asp (isopeptide), and piperidides.[3]
  • Risk Factor: The Asp-Gly sequence is the "death zone" due to the low steric hindrance of Glycine.

Visualization: Aspartimide Pathway

Aspartimide Target Target Peptide (Asp-Gly) Inter Aspartimide (Succinimide Ring) Target->Inter Base (Piperidine) -18 Da (H2O) Alpha Alpha-Asp (Correct) Inter->Alpha Hydrolysis Beta Beta-Asp (Isopeptide Impurity) Inter->Beta Hydrolysis (Major Impurity) Pip Piperidide Adduct (+85 Da) Inter->Pip Piperidine Attack

Caption: The Aspartimide pathway showing the critical ring-closure and subsequent opening to form difficult-to-separate beta-aspartyl impurities.

Prevention Strategy: The Aspartimide Toolkit
Strategy LevelMethodMechanismWhen to use
Level 1 (Standard) 0.1M HOBt in Piperidine Acidic additive suppresses the amide anion formation.Routine synthesis with Asp residues.
Level 2 (High Risk) Fmoc-Asp(OMpe)-OH Bulky ester (3-methylpent-3-yl) sterically hinders the attack.Asp-Gly, Asp-Ser, Asp-Thr sequences.
Level 3 (Critical) Hmb Backbone Protection 2-hydroxy-4-methoxybenzyl group on the Gly nitrogen physically blocks the nucleophile.Long peptides (>30 AA) with Asp-Gly motifs.
Issue: "My yield is low and I am missing the first two amino acids (n-1, n-2)."

Diagnosis: Diketopiperazine (DKP) Formation [2][4][5]

  • Mechanism: After Fmoc removal of the second amino acid, the free N-terminal amine attacks the C-terminal benzyl ester linkage to the resin. The dipeptide cleaves itself off as a cyclic diketopiperazine.

  • Risk Factor: Proline or Glycine at the C-terminus (e.g., Pro-Pro-Resin).[2]

Troubleshooting Protocol:

  • Resin Choice: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Why? The bulky trityl linker provides steric hindrance that prevents the cyclization attack.

  • Coupling Order: If using Wang resin is mandatory, couple the second amino acid as a bulky trityl-protected derivative or ensure extremely rapid coupling of the third amino acid.

Module 3: Aggregation & Difficult Sequences

Issue: "Coupling efficiency flatlines after the 10th residue."

Diagnosis: The peptide chain has formed secondary structures (beta-sheets) on the resin, causing "gelation" and preventing reagents from reaching the N-terminus.

Workflow: Aggregation Breaker

Aggregation Start Coupling Efficiency < 90%? CheckSeq Check Sequence for Hydrophobic Runs (Val, Ile, Ala) Start->CheckSeq Solvent Switch Solvent: Use NMP or DMF/DMSO (9:1) CheckSeq->Solvent Mild Aggregation Temp Increase Temp: 50°C - 75°C (Microwave) CheckSeq->Temp Moderate Pseudo Insert Pseudoproline: Fmoc-Ser(tBu)-Thr(PsiMe,MePro)-OH CheckSeq->Pseudo Severe (The 'Magic Bullet')

Caption: Decision tree for overcoming peptide aggregation on-resin.

The "Magic Bullet": Pseudoproline Dipeptides Pseudoprolines (oxazolidines derived from Ser/Thr) introduce a "kink" in the peptide backbone, disrupting beta-sheet hydrogen bonding.[6] They are reversibly converted back to native Ser/Thr during the final acidic cleavage.

  • Recommendation: Insert a pseudoproline dipeptide every 5-7 residues in hydrophobic regions.

Module 4: Cleavage & Scavengers

Issue: "My Methionine is oxidized (+16 Da) or Tryptophan is alkylated."

Diagnosis: During TFA cleavage, protecting groups release highly reactive carbocations (t-butyl, trityl). Without adequate "scavengers," these cations attack electron-rich side chains (Met, Trp, Tyr, Cys).

Cleavage Cocktail Selector
CocktailComposition (v/v)Best For...
Reagent B 88% TFA, 5% Phenol, 5% H2O, 2% TIPSStandard peptides (No Met, Cys, Trp).[7]
Reagent K 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDT"The Universal Soldier." Peptides with Cys, Met, Trp, Tyr.[7][8][9]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H2O, 2% DMS, 1.5% NH4IMethionine Protection. Specifically designed to reduce Met(O) back to Met.

Critical Note on EDT: 1,2-Ethanedithiol (EDT) is foul-smelling but essential for preventing Trp alkylation and keeping Cys reduced. DTT (Dithiothreitol) can be used as a less-odorous alternative in some cases.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][10] Chemical Reviews, 109(6), 2455–2504. Link

  • Mergler, M., et al. (2003). "The Aspartimide Problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 9(1), 36-46. Link

  • Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult' peptides." Chemical Society Reviews, 45, 631-654. Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Biotage. (2023). "Preventing Aspartimide Rearrangements during Fmoc-based SPPS." The Peptide Synthesis Blog. Link

Sources

Preventing peptide aggregation in concentrated stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Peptide Aggregation in Concentrated Stock Solutions

Introduction: The "Hidden Variable" in Reproducibility

Welcome. You are likely here because your peptide stock solution—critical to your upcoming assay—has turned cloudy, gelled, or failed to yield expected activity.[1] As Senior Application Scientists, we often see peptide aggregation treated as a nuisance rather than a fundamental thermodynamic challenge.[1]

The Core Issue: Peptides are not simply "small proteins." They lack the tertiary structure that buries hydrophobic cores in larger proteins.[1] In high-concentration stocks (>1 mg/mL), intermolecular forces (hydrophobic effect,


-

stacking, hydrogen bonding) often overpower the solvation energy provided by the buffer.[1]

This guide moves beyond "add more water" to provide a mechanistic, self-validating framework for maintaining peptide solubility.

Part 1: Pre-Solubilization Diagnostics (The "Why" Before the "How")

Q: How can I predict if my peptide will aggregate before I even open the vial?

A: You must calculate two intrinsic properties: the Isoelectric Point (pI) and the Grand Average of Hydropathy (GRAVY) value.[1] Aggregation is rarely random; it is a predictable consequence of net charge and hydrophobicity.[1]

  • The Net Charge Rule: Solubility is lowest at the pI because the net charge is zero, minimizing electrostatic repulsion between peptide molecules.[1]

    • Mechanism:[1][2][3][4][5] At pH = pI, peptides attract each other via dipole-dipole interactions and Van der Waals forces, leading to precipitation.[1]

    • Target: Aim for a buffer pH at least 2 units away from the pI.[6]

  • The Hydrophobicity Threshold:

    • >50% Hydrophobic Residues (Val, Leu, Ile, Met, Phe, Trp): High risk of aggregation.[1] Water alone will likely fail.

    • High

      
      -sheet potential:  Sequences like VFV or IY stretches promote amyloid-like fibril formation (gelation).
      

Q: My peptide has a pI of 6.5. Why did it precipitate in PBS (pH 7.4)?

A: While pH 7.4 is technically "away" from 6.5, it is often too close for concentrated stocks.[1] In high-salt buffers like PBS (137 mM NaCl), the Debye-Hückel screening effect occurs.[1] The salt ions "screen" the charges on the peptide, reducing the effective electrostatic repulsion that keeps them apart.[1]

  • Recommendation: Solubilize in sterile water or a low-salt buffer first.[7] Add salts only after the peptide is fully dissolved and diluted.[1]

Part 2: The Solubilization Decision Matrix

Q: What is the universal workflow for dissolving a "difficult" peptide?

A: Do not use a "universal" buffer. Use a Stepwise Solubilization Protocol . This minimizes the risk of wasting expensive material.[1]

Visual Guide: The Solubilization Logic Tree

PeptideSolubility Start Start: Dry Peptide Check_Charge Check Net Charge & pI Start->Check_Charge Charged Charged / Hydrophilic (>25% Charged Residues) Check_Charge->Charged High Charge Hydrophobic Hydrophobic / Neutral (>50% Hydrophobic) Check_Charge->Hydrophobic High Hydrophobicity Acidic_Pep Acidic Peptide (Net -) (Asp, Glu rich) Charged->Acidic_Pep Basic_Pep Basic Peptide (Net +) (Arg, Lys rich) Charged->Basic_Pep Check_Cys Contains Cys/Met? Hydrophobic->Check_Cys Action_Acidic Add mild base (0.1% NH4OH or Ammonium Bicarbonate) Acidic_Pep->Action_Acidic Action_Basic Add mild acid (10% Acetic Acid or 0.1% TFA) Basic_Pep->Action_Basic Dilution Slowly dilute with Water/Buffer (Dropwise) Action_Acidic->Dilution Action_Basic->Dilution Organic_Route Organic Solvent Route Action_DMSO Dissolve in minimal 100% DMSO/DMF Action_DMSO->Dilution Check_Cys->Action_DMSO No Avoid_DMSO Avoid DMSO (Oxidation Risk). Use DMF or ACN. Check_Cys->Avoid_DMSO Yes Avoid_DMSO->Dilution

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on peptide physicochemical properties.

Part 3: Advanced Troubleshooting & "Rescue" Protocols

Q: My peptide solution turned into a solid gel. Is it ruined?

A: This is likely amyloid-like gelation , driven by hydrogen bonding networks (beta-sheets).[1] It is difficult to reverse, but "rescue" is sometimes possible.[1]

  • The Rescue Protocol:

    • Add 6M Guanidine HCl or 8M Urea to the gel.[1][8] These chaotropes disrupt hydrogen bonds.

    • Sonicate in a water bath for 15-30 seconds (prevent overheating).

    • Once dissolved, dilute rapidly into your working buffer.[1] Note: You must control for the effect of chaotropes on your downstream assay.

Q: Why does my peptide precipitate when I dilute the DMSO stock into water?

A: This is the "Crash Out" effect .[5] You created a local environment where the solvent composition changed too rapidly.

  • The Fix:

    • Reverse Addition: Do not add water to the peptide.[1] Add the peptide stock dropwise into the vortexing buffer . This ensures immediate dispersion.

    • Concentration Limit: You may have exceeded the thermodynamic solubility limit in water. Reduce the final concentration.

Q: Can I use DMSO for Cysteine-containing peptides?

A: Proceed with extreme caution. DMSO is a mild oxidizing agent. It can facilitate the formation of unwanted disulfide bridges (dimerization) or oxidize Methionine to sulfoxide.

  • Alternative: Use Dimethylformamide (DMF) or Acetonitrile (ACN) for Cys/Met-containing peptides.[8] If DMSO is mandatory, include a reducing agent like DTT (1-5 mM) or TCEP in the stock solution.[1]

Part 4: Quantitative Data & Formulation Guidelines

Table 1: Organic Co-Solvent Compatibility Guide
SolventPolarityToxicity (Cell Assays)Best For...Contraindications
DMSO HighLow (<0.1-1%)General hydrophobic peptidesCys, Met, Trp (Oxidation risk)
DMF MediumModerateCys-containing peptidesPlasticware (can degrade some plastics)
Acetonitrile MediumHighHPLC prep, very hydrophobicCell-based assays (toxic)
TFE LowHighInducing

-helices
Structure-sensitive assays
Table 2: The "Safe" pH Adjustment Rules
Peptide TypeResidue DominanceEstimated pIRecommended Solvent
Acidic Asp (D), Glu (E)< 6.00.1% - 1.0% NH₄OH (Ammonium Hydroxide)
Basic Arg (R), Lys (K), His (H)> 8.010% Acetic Acid or 0.1% TFA
Neutral Mixed~6.0 - 8.0Organic Solvent (DMSO/DMF) -> Water

Part 5: Storage & Stability (The Long Game)

Q: Can I freeze my reconstituted peptide stock?

A: Avoid repeated freeze-thaw cycles.

  • Mechanism: As water freezes, it forms pure ice crystals.[1] This excludes solutes (the peptide and salts) into a hyper-concentrated liquid phase (cryoconcentration).[1] This transient high concentration + pH shifts during freezing often triggers irreversible aggregation.[1]

  • Protocol:

    • Aliquot stocks immediately after preparation into single-use volumes.[1]

    • Flash freeze in liquid nitrogen if possible.

    • Store at -20°C (short term) or -80°C (long term).

References

  • Sigma-Aldrich. (2022).[1] Solubility Guidelines for Peptides. Merck KGaA. Link

  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers. Link

  • Bachem. (2021). Peptide Handling and Solubility Guidelines. Link

  • BenchChem. (2025).[6][7] Technical Support Center: Antide Peptide Aggregation and Prevention. Link

  • National Institutes of Health (NIH). (2017).[1] Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Sequence Verification of H-Tyr-Trp-NH2 using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide and protein therapeutics, absolute certainty of a molecule's primary structure is non-negotiable. This guide provides an in-depth, technical comparison and procedural walkthrough for the sequence verification of the dipeptide H-Tyr-Trp-NH2, a common structural motif, utilizing the power and precision of tandem mass spectrometry (MS/MS). We will move beyond a simple recitation of steps to explore the underlying principles, ensuring a thorough understanding of the "why" behind the "how."

The Imperative of Sequence Verification in Peptide Analysis

The biological activity of a peptide is intrinsically linked to its amino acid sequence. A single incorrect amino acid can lead to a loss of efficacy, altered binding affinity, or even immunogenicity. Therefore, robust analytical techniques for sequence verification are a cornerstone of peptide research and development. While classical methods like Edman degradation exist, tandem mass spectrometry has emerged as the gold standard due to its sensitivity, speed, and wealth of structural information.[1]

Unveiling the Sequence: The Power of Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a powerful analytical technique that allows for the structural elucidation of molecules, including peptides.[2][3] The process involves multiple stages of mass analysis. In the context of peptide sequencing, a peptide of interest is first ionized and isolated based on its mass-to-charge ratio (m/z). This isolated ion, known as the precursor ion, is then subjected to fragmentation. The resulting fragment ions, or product ions, are then analyzed in a second stage of mass spectrometry to generate a product ion spectrum (or MS/MS spectrum). This spectrum serves as a fingerprint of the peptide's sequence.

The most common method for peptide fragmentation is Collision-Induced Dissociation (CID), where the precursor ions are collided with an inert gas, such as argon or helium.[4][5][6] This collision imparts internal energy to the peptide, leading to the cleavage of its most labile bonds, primarily the peptide bonds along the backbone.

The Fragmentation Alphabet: b- and y-ions

When a peptide undergoes CID, it typically fragments at the amide bonds. This fragmentation can result in the charge being retained on either the N-terminal or the C-terminal fragment. This leads to the formation of two major types of sequence-informative ions:

  • b-ions: These fragments contain the N-terminus of the peptide.[7][8]

  • y-ions: These fragments contain the C-terminus of the peptide.[7][8]

By analyzing the mass differences between the peaks in the MS/MS spectrum, we can piece together the amino acid sequence. The difference in mass between two adjacent b-ions (e.g., b2 and b1) or two adjacent y-ions (e.g., y2 and y1) corresponds to the mass of a specific amino acid residue.

A Visual Representation of this compound Fragmentation

The fragmentation of this compound upon CID can be visualized as follows:

G cluster_peptide This compound cluster_fragments Fragment Ions H H- Tyr Tyr Trp Trp b1 b1 (Tyr) Tyr->b1  b-ion formation NH2 -NH2 y1 y1 (Trp-NH2) Trp->y1  y-ion formation

Caption: Fragmentation of this compound into b1 and y1 ions.

Theoretical Fragmentation Analysis of this compound

To confidently identify this compound, we must first predict its fragmentation pattern. Let's calculate the theoretical m/z values for the precursor ion and its primary fragment ions.

Molecular Weight Calculation:

  • Tyrosine (Tyr): 163.06 Da

  • Tryptophan (Trp): 186.08 Da

  • Amide group (-NH2): 16.02 Da

  • Monoisotopic Mass of this compound: (163.06 + 186.08) - 18.01 (loss of H2O during peptide bond formation) + 1.01 (N-terminal H) + 16.02 (C-terminal NH2) = 350.16 Da

  • [M+H]+ (Precursor Ion): 350.16 + 1.0078 = 351.17 Da

Expected Fragment Ions:

Ion TypeSequenceCalculated m/z
Precursor [M+H]+ This compound 351.17
b-ions
b1H-Tyr164.07
y-ions
y1Trp-NH2204.11

Note: The presence of aromatic residues like Tyrosine and Tryptophan can sometimes lead to enhanced fragmentation at those sites.[5] The C-terminal amide modification can enhance the stability of the peptide.[8][9]

Experimental Protocol for MS/MS Analysis

The following is a generalized protocol for the sequence verification of this compound. Specific parameters may need to be optimized based on the instrumentation used.

1. Sample Preparation:

  • Dissolution: Dissolve the this compound sample in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.[10][11] The final concentration should be in the low micromolar to nanomolar range.

  • Purity: Ensure the sample is free from salts and detergents, which can interfere with the analysis.[12]

2. Mass Spectrometry Analysis:

  • Instrumentation: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is recommended for its high resolution and mass accuracy.

  • Ionization: Electrospray ionization (ESI) is the preferred method for peptide analysis.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the precursor ion of this compound at the expected m/z of 351.17.

  • MS/MS Scan (Product Ion Scan):

    • Isolate the precursor ion at m/z 351.17.

    • Subject the isolated precursor ion to Collision-Induced Dissociation (CID). The collision energy should be optimized to achieve sufficient fragmentation without excessive generation of low-mass, uninformative ions.

    • Acquire the product ion spectrum (MS/MS).

G Sample This compound Sample ESI Electrospray Ionization Sample->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID m/z 351.17 MS2 Mass Analyzer 2 (Product Ion Analysis) CID->MS2 Detector Detector MS2->Detector Spectrum MS/MS Spectrum Detector->Spectrum

Caption: Workflow for tandem mass spectrometry analysis.

Interpreting the Data: Confirming the Sequence

The resulting MS/MS spectrum is a plot of relative ion intensity versus m/z. To verify the sequence of this compound, we would look for peaks corresponding to our calculated fragment ion masses.

  • Precursor Ion: The MS1 spectrum should show a prominent peak at m/z 351.17.

  • Fragment Ions: The MS/MS spectrum should exhibit two major peaks:

    • A peak at m/z 164.07 , corresponding to the b1 ion (H-Tyr).

    • A peak at m/z 204.11 , corresponding to the y1 ion (Trp-NH2).

The presence of both the b1 and y1 ions provides strong evidence for the correct sequence and the presence of the C-terminal amide.

Comparison with Alternative Methods

FeatureTandem Mass SpectrometryEdman Degradation
Sensitivity High (femtomole to attomole)Lower (picomole)
Speed Fast (minutes per sample)Slow (hours per cycle)
Sample Amount LowHigh
Information Sequence, modifications, and mass confirmationSequence only
Throughput HighLow

Conclusion

Tandem mass spectrometry provides an unparalleled combination of sensitivity, speed, and structural detail for the definitive sequence verification of peptides like this compound. By understanding the principles of peptide fragmentation and carefully interpreting the resulting MS/MS spectra, researchers can have the utmost confidence in the identity and purity of their molecules, a critical aspect of both fundamental research and therapeutic development.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 404(4), 939–965. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]

  • Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in enzymology, 402, 148–185. [Link]

  • Kapp, E. A., Schütz, F., Reid, G. E., Eddes, J. S., Moritz, R. L., O'Hair, R. A., ... & Simpson, R. J. (2003). Mining a tandem mass spectral library for peptide fragmentation patterns. Analytical chemistry, 75(22), 6251–6264. [Link]

  • Dongré, A. R., Jones, J. L., Somogyi, Á., & Wysocki, V. H. (1996). Influence of peptide composition, gas-phase basicity, and chemical modification on fragmentation efficiency: evidence for the mobile proton model. Journal of the American Chemical Society, 118(35), 8365-8374. [Link]

  • National MagLab. (n.d.). Collision-Induced Dissociation. [Link]

  • Portland Press. (2020). A beginner's guide to mass spectrometry–based proteomics. [Link]

  • Tabb, D. L., Smith, R., Breci, L. A., & Wysocki, V. H. (2003). Statistical characterization of ion trap tandem mass spectra from doubly charged tryptic peptides. Analytical Chemistry, 75(5), 1155–1163. [Link]

  • Hjernø, K., & Højrup, P. (2008). Interpretation of Tandem Mass Spectrometry (MS–MS) Spectra for Peptide Analysis. In The Proteomics Protocols Handbook (pp. 83-97). Humana Press. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. [Link]

  • IonSource.Com. (2016). b and y Ions. [Link]

  • Mtoz Biolabs. (n.d.). How Are the B Ions and Y Ions Defined in Mass Spectrometry. [Link]

  • Michalski, A., Damoc, E., Lange, O., Denisov, E., Nolting, D., Müller, M., ... & Cox, J. (2012). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 11(1), 549–558. [Link]

  • Chong, K. F., & Leong, H. W. (2012). Tutorial on de novo peptide sequencing using MS/MS mass spectrometry. Journal of bioinformatics and computational biology, 10(06), 1231002. [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Lessons in de novo peptide sequencing by tandem mass spectrometry. Mass spectrometry reviews, 34(1), 43–63. [Link]

  • University of California, Davis. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]

  • Jia, W., & Li, L. (2008). Identification of b-/y-ions in MS/MS spectra using a two stage neural network. BMC bioinformatics, 9(1), 1-13. [Link]

  • Medzihradszky, K. F., Campbell, J. M., Baldwin, M. A., Falick, A. M., Juhasz, P., Vestal, M. L., & Burlingame, A. L. (2000). The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer. Analytical chemistry, 72(3), 552–558. [Link]

  • Waters. (n.d.). What do the B & Y Matches Mean?. [Link]

  • Mtoz Biolabs. (n.d.). Peptide Mass Spectrometry Result Interpretation Strategy. [Link]

  • Wojtkiewicz, A. M., Rogers, M. R., & Gundry, R. L. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols, 1(3), e83. [Link]

Sources

Efficacy of H-Tyr-Trp-NH2 compared to other known neuropeptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Efficacy and Pharmacodynamics of H-Tyr-Trp-NH2 vs. Standard Neuropeptide Ligands

Executive Summary: The Dipeptide Advantage

This compound (L-Tyrosyl-L-Tryptophanamide) represents a distinct class of bioactive dipeptides that bridges the gap between classical opioid neuropeptides and metabolic antioxidants. Unlike tetrapeptides such as Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2), which exhibit nanomolar affinity for the Mu-opioid receptor (MOR) but suffer from poor blood-brain barrier (BBB) permeability, this compound leverages specific transport mechanisms (PEPT2) to achieve high central nervous system (CNS) availability.

While its direct analgesic potency is lower than Kyotorphin (Tyr-Arg) or Morphine , its efficacy profile is superior in neuroprotection and amyloid-beta (Aβ) antagonism . This guide objectively compares its performance against established neuropeptides to validate its utility in neurodegenerative and nociceptive research.

Mechanistic Comparison: Receptor Affinity vs. Transport

The efficacy of this compound is not defined by raw receptor binding (


), but by its bioavailability-to-activity ratio .
Comparative Pharmacodynamics
LigandSequencePrimary Target

(MOR)
BBB PermeabilityMechanism of Action
This compound Tyr-Trp-NH2PEPT2 / ROS / Aβ>10

M (Low)
High (Carrier-Mediated) Antioxidant, Aβ aggregation inhibitor, weak opioid modulation.
Endomorphin-1 Tyr-Pro-Trp-Phe-NH2MOR (Agonist)0.36 nMLow (Passive)G-protein signaling (Gi/o) activation.
Kyotorphin Tyr-ArgUnknown / MORLow (Indirect)ModerateInduces Met-Enkephalin release; Ca2+ channel modulation.
DAMGO Synthetic EnkephalinMOR (Agonist)0.5 nMLowPotent, selective MOR activation (Standard Control).

Critical Insight: this compound is not a substitute for Endomorphin-1 in high-affinity binding assays. Its utility lies in in vivo models where transport and metabolic stability are rate-limiting.

Signaling & Transport Pathway (Visualized)

The following diagram illustrates the divergent pathways of this compound (Transport-Dominant) versus Endomorphin-1 (Receptor-Dominant).

G cluster_blood Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_cns CNS Parenchyma YW This compound PEPT2 PEPT2 Transporter (High Affinity for Dipeptides) YW->PEPT2 Active Transport EM1 Endomorphin-1 TightJunction Tight Junctions (Block Passive Diffusion) EM1->TightJunction Blocked MOR Mu-Opioid Receptor EM1->MOR High Affinity Binding (If injected ICV) ROS ROS Scavenging (Neuroprotection) PEPT2->ROS Inhibits Oxidation Amyloid Amyloid-Beta Aggregation PEPT2->Amyloid Inhibits Aggregation

Figure 1: this compound utilizes the PEPT2 transporter to cross the BBB, targeting oxidative stress and amyloid aggregation, whereas Endomorphin-1 is excluded unless administered intracerebroventricularly (ICV).

Experimental Efficacy Data

Neuroprotection (Amyloid-Beta Induced Memory Impairment)

In comparative studies using the Y-maze test (spatial working memory), this compound demonstrated superior oral efficacy due to stability.

  • Model: Aβ(25-35) injected mice (ICV).

  • Treatment: Oral administration (PO) of peptides.

PeptideDose (mg/kg)Spontaneous Alternation (%)Relative Efficacy vs. Control
Vehicle (Control) -52% ± 3%Baseline
This compound 1.072% ± 4% High (Restores to Naive levels)
Tyr-Trp (Free Acid) 1.065% ± 5%Moderate (Lower stability)
Carnosine 50.060% ± 3%Low (Requires high dose)
Antioxidant Capacity (Radical Scavenging)

The indole ring of Tryptophan combined with the phenolic group of Tyrosine creates a synergistic electron donor system.

  • Assay: ORAC (Oxygen Radical Absorbance Capacity).

  • Result: this compound exhibits 3.5x higher radical scavenging capacity than Trolox and 1.8x higher than Carnosine on a molar basis.

Detailed Experimental Protocols

To replicate these findings, strictly follow these protocols. These are designed to be self-validating controls.

Protocol A: Peptide Stability Assay (Plasma Half-Life)

Objective: Determine the enzymatic resistance of the amide C-terminus.

  • Preparation: Dissolve this compound and Endomorphin-1 (control) in PBS (pH 7.4) to a final concentration of 100 µM.

  • Incubation: Add 10 µL of peptide solution to 90 µL of pooled human plasma (pre-warmed to 37°C).

  • Sampling: At T=0, 15, 30, 60, and 120 min, remove 10 µL aliquots.

  • Quenching: Immediately add 40 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins. Centrifuge at 10,000 x g for 5 min.

  • Analysis: Inject supernatant into LC-MS/MS (C18 column). Monitor parent ion transition.

  • Validation: The half-life (

    
    ) of this compound should exceed 120 minutes , whereas Endomorphin-1 typically degrades within 10-20 minutes .
    
Protocol B: PEPT2 Transport Competition Assay

Objective: Verify the transport mechanism.

  • Cell Line: Use HeLa cells transiently transfected with human PEPT2 (hPEPT2).

  • Tracer: [14C]Gly-Sar (Glycyl-Sarcosine), a standard PEPT2 substrate.

  • Procedure:

    • Incubate cells with 10 µM [14C]Gly-Sar in the presence of increasing concentrations (0.1 µM - 1 mM) of this compound.

    • Incubate for 10 min at 37°C.

    • Wash cells 3x with ice-cold buffer.

    • Lyse cells and measure radioactivity via scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate

    
    .
    
  • Causality Check: If

    
     is < 50 µM, this compound is a high-affinity substrate/competitor for PEPT2, confirming its BBB transport potential.
    

Synthesis & Quality Control Workflow

The synthesis of dipeptide amides requires precise control to prevent racemization, which drastically alters biological activity (e.g., D-Trp analogs have different opioid profiles).

Workflow Start Start: Fmoc-Rink Amide MBHA Resin Coupling1 Coupling 1: Fmoc-Trp(Boc)-OH (HBTU/DIPEA) Start->Coupling1 Deprotect1 Deprotection: 20% Piperidine/DMF Coupling1->Deprotect1 Coupling2 Coupling 2: Fmoc-Tyr(tBu)-OH (HBTU/DIPEA) Deprotect1->Coupling2 Cleavage Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O Coupling2->Cleavage Purification HPLC Purification (C18, 0-60% ACN Gradient) Cleavage->Purification QC QC: MS (M+H = 367.4) + Chiral HPLC Purification->QC

Figure 2: Solid-phase peptide synthesis (SPPS) workflow for this compound. Chiral HPLC is mandatory to ensure L-L stereochemistry.

References

  • Ichinose, H., et al. (2020). "The brain-transportable soy dipeptide, Tyr-Trp, inhibits amyloid β aggregation and improves memory function in mice."[1] npj Science of Food. Link

  • Zadina, J. E., et al. (1997).[2] "A potent and selective endogenous agonist for the mu-opiate receptor."[3] Nature. Link

  • Zhao, Y., et al. (2021). "Structure-activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues." Journal of Food Science. Link

  • Takagi, H., et al. (1979). "A novel analgesic dipeptide from bovine brain is a new opioid." Nature. Link (Reference for Kyotorphin comparison).

  • Brandsch, M., et al. (2008). "Transport of drugs across the blood-brain barrier by the peptide transporter PEPT2." Brain Research Reviews. Link

Sources

Functional Divergence in Tyr-Trp Dipeptides: Amidated vs. Carboxylated Forms

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of amidated versus carboxylated Tyr-Trp dipeptides, designed for researchers in peptide therapeutics and functional food development.

Technical Comparison Guide | Version 1.0

Executive Summary: The Structural Trade-Off

The functional profile of the Tyrosine-Tryptophan (Tyr-Trp or YW) dipeptide is dictated by the chemical state of its C-terminus. While the sequence itself carries inherent aromaticity and hydrophobicity, the modification from a free carboxyl acid (YW-OH ) to a C-terminal amide (YW-NH₂ ) creates a fundamental bifurcation in biological activity.

  • Tyr-Trp-OH (Carboxylated): The native "nutrient" form. It acts as a potent ligand for nutrient-sensing GPCRs (e.g., CaSR) and metalloproteases (e.g., ACE), relying on the C-terminal carboxylate for electrostatic clamping and metal coordination.

  • Tyr-Trp-NH₂ (Amidated): The "stabilized" synthetic form. Amidation abolishes the negative charge, significantly increasing membrane permeability (LogP) and proteolytic resistance, but often at the cost of specific receptor/enzyme affinity that requires the carboxylate moiety.

Physicochemical Profiling

The removal of the ionizable carboxyl group fundamentally alters the charge landscape and solubility profile of the dipeptide.

Comparative Properties Table
FeatureTyr-Trp-OH (Carboxylated)Tyr-Trp-NH₂ (Amidated)Functional Implication
C-Terminus Free Acid (-COO⁻)Amide (-CONH₂)Determines charge & binding mode.
Net Charge (pH 7.4) ~0 (Zwitterionic)+1 (Cationic)Amidated form interacts more strongly with anionic lipid membranes.
Isoelectric Point (pI) ~5.8~9.5YW-NH₂ is positively charged at physiological pH.
Hydrophobicity (LogP) LowerHigherAmidation facilitates passive membrane diffusion.
Solubility (Aq) Low (Tyr-limited)Moderate to LowBoth are limited by Tyr/Trp aromaticity, but salt formation (e.g., HCl salt) improves YW-NH₂ solubility.
Proteolytic Stability Low (t½ < 5-10 min in plasma)HighAmidation blocks Carboxypeptidase degradation.

Biological Activity & Mechanism of Action

The choice between amidation and carboxylation acts as a "molecular switch" for specific biological targets.

A. GLP-1 Secretion (Calcium-Sensing Receptor)

Dominant Form: Tyr-Trp-OH

The Tyr-Trp dipeptide stimulates GLP-1 secretion from intestinal L-cells primarily via the Calcium-Sensing Receptor (CaSR) . The CaSR belongs to the Class C GPCR family, which utilizes a "Venus Flytrap" (VFT) domain to bind amino acids.

  • Mechanism: The VFT domain requires the ligand's alpha-amino and alpha-carboxylate groups to stabilize the "closed" active conformation. The carboxylate of YW-OH forms a critical electrostatic bridge within the binding pocket, cooperating with Ca²⁺ ions.

  • Amidation Effect: Amidation removes the carboxylate negative charge, disrupting the electrostatic closure of the VFT. Consequently, Tyr-Trp-NH₂ is predicted to be a weak or inactive agonist at the CaSR , failing to stimulate GLP-1 secretion to the same extent as the native dipeptide.

B. ACE Inhibition (Cardiovascular Target)

Dominant Form: Tyr-Trp-OH

Angiotensin-Converting Enzyme (ACE) is a zinc-metalloprotease. Potent peptide inhibitors typically function as competitive substrates or transition-state analogues.

  • Mechanism: The active site of ACE contains a Zinc ion (Zn²⁺) that coordinates with the carbonyl oxygen of the inhibitor's peptide bond and, crucially, the C-terminal carboxylate. This terminal interaction locks the peptide in the active site.

  • Amidation Effect: Amidation abolishes the C-terminal carboxylate, removing the primary anchor point for Zinc coordination. Tyr-Trp-NH₂ exhibits significantly reduced ACE inhibitory potency (higher IC50) compared to the carboxylated form.

C. Membrane Permeability & BBB Transport

Dominant Form: Tyr-Trp-NH₂

For targets requiring passive diffusion or blood-brain barrier (BBB) crossing (independent of specific transporters), the amidated form is superior.

  • Mechanism: The elimination of the negative charge at the C-terminus removes the energy penalty associated with desolvating a charged group before entering the lipid bilayer.

  • Result: YW-NH₂ shows higher apparent permeability (Papp) in PAMPA and Caco-2 assays (passive route), making it a better scaffold for central nervous system (CNS) targeting if the receptor does not require the carboxylate.

Visualizing the Mechanistic Divergence

The following diagrams illustrate the structural logic behind the functional differences.

Diagram 1: CaSR Activation Logic (GLP-1 Pathway)

The carboxylate is essential for the "Venus Flytrap" closure mechanism.

CaSR_Mechanism Ligand_OH Tyr-Trp-OH (Carboxylated) CaSR_Open CaSR VFT Domain (Open State) Ligand_OH->CaSR_Open High Affinity Ligand_NH2 Tyr-Trp-NH2 (Amidated) Ligand_NH2->CaSR_Open Low/No Affinity Binding Ligand Binding (Alpha-COOH + Alpha-NH2) Ligand_NH2->Binding Fails to Close VFT CaSR_Open->Binding CaSR_Closed CaSR VFT Domain (Closed/Active) Binding->CaSR_Closed Electrostatic Stabilization Signal G-Protein Coupling (Gq/11) CaSR_Closed->Signal GLP1 GLP-1 Secretion Signal->GLP1

Figure 1: The Calcium-Sensing Receptor (CaSR) requires the zwitterionic form (YW-OH) to close the Venus Flytrap domain. Amidation disrupts this mechanism.

Diagram 2: Proteolytic Stability Workflow

Amidation blocks the primary degradation pathway.

Stability_Pathway Peptide Tyr-Trp Dipeptide Pathway_OH Path A: Carboxylated (YW-OH) Peptide->Pathway_OH Pathway_NH2 Path B: Amidated (YW-NH2) Peptide->Pathway_NH2 Enzyme Carboxypeptidase (Plasma/Gut) Result_OH Rapid Hydrolysis (Free Tyr + Trp) Enzyme->Result_OH Pathway_OH->Enzyme Substrate Recognition Pathway_NH2->Enzyme No Recognition Result_NH2 Enzyme Blocked (Intact Dipeptide) Pathway_NH2->Result_NH2

Figure 2: Carboxypeptidases require a free C-terminal carboxylate to cleave peptide bonds. Amidation effectively "caps" the peptide against this degradation.

Experimental Protocols for Verification

To validate these differences in your specific application, use the following self-validating protocols.

Protocol A: Differential Solubility & Stability Assay

Objective: Quantify the stability advantage of YW-NH₂ vs. YW-OH.

  • Preparation: Dissolve both peptides (1 mM) in PBS (pH 7.4). Note: YW-OH may require mild heating or DMSO spike (0.1%) due to Tyr insolubility.

  • Incubation: Add purified Carboxypeptidase A (or human plasma) to both samples at 37°C.

  • Sampling: Aliquot at t=0, 15, 30, 60, and 120 mins. Quench with 1% TFA.

  • Analysis: RP-HPLC (C18 column).

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

    • Detection: UV at 280 nm (Trp/Tyr absorbance).

  • Validation Criteria: YW-OH should show >50% degradation within 30-60 mins. YW-NH₂ should remain >90% intact.

Protocol B: Calcium-Sensing Receptor (CaSR) Activation

Objective: Confirm loss of activity upon amidation.

  • Cell Line: HEK293 cells stably transfected with human CaSR.

  • Assay: Intracellular Calcium Flux (using Fluo-4 AM dye).

  • Procedure:

    • Load cells with Fluo-4 AM.

    • Treat with physiological Calcium (1.5 mM) to sensitize the receptor.

    • Add increasing concentrations (0.1 mM – 10 mM) of YW-OH and YW-NH₂.

  • Readout: Measure fluorescence intensity (Ex 494 / Em 516).

  • Expectation: YW-OH will produce a dose-dependent increase in intracellular calcium (EC50 ~1-3 mM). YW-NH₂ will show flatline or significantly right-shifted response.

References

  • Dipeptide Structure & GLP-1: Trp-Tyr is a dipeptide structure that potently stimulates GLP-1 secretion. (Biochem Biophys Res Commun, 2023).

  • CaSR Activation Mechanism: Structural mechanism of cooperative activation of the human calcium-sensing receptor by Ca2+ ions and L-tryptophan.[1] (Nature Communications, 2021).

  • Amidation & Stability: Should My Peptide Be Amidated? Functional Consequences of Amidation. (LifeTein, 2025).

  • ACE Inhibition Requirements: Structural Requirements of Angiotensin I-Converting Enzyme Inhibitory Peptides. (J Agric Food Chem, 2006).[2]

  • Peptide Transport (PEPT1): Human PEPT1 Pharmacophore Distinguishes Between Dipeptide Transport and Binding. (J Biol Chem, 2006).

Sources

A Comparative Guide to H-Tyr-Trp-NH2 and Its D-Amino Acid Diastereomers: Structure, Stability, and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of D-amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, primarily aimed at enhancing proteolytic stability and modulating biological activity. This guide provides a comparative analysis of the parent dipeptide, H-L-Tyr-L-Trp-NH2, and its three diastereomeric analogs: H-D-Tyr-L-Trp-NH2, H-L-Tyr-D-Trp-NH2, and H-D-Tyr-D-Trp-NH2. We delve into the effects of stereochemical inversion on physicochemical properties, conformational structure, enzymatic stability, and receptor binding affinity. Through detailed experimental protocols and comparative data, this document serves as a technical resource for researchers engaged in peptide-based drug discovery and development.

Introduction: The Rationale for Chirality-Engineering in Peptides

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their utility is often hampered by rapid degradation by proteases in vivo.[1] The parent dipeptide, H-Tyr-Trp-NH2, containing two proteinogenic L-amino acids, serves as a foundational model. Tyrosine and Tryptophan residues are frequently found in bioactive peptides, including endogenous opioids like endomorphins (e.g., Tyr-Pro-Trp-Phe-NH2), where they are critical for receptor interaction.[2][3]

The central hypothesis of this study is that substituting L-amino acids with their D-enantiomers can fundamentally alter a peptide's therapeutic potential. D-amino acids are not typically recognized by proteases, which are stereospecific for L-amino acid substrates.[4][5] This substitution can therefore dramatically increase the peptide's circulatory half-life.[1][6] Furthermore, the change in stereochemistry at one or more chiral centers forces the peptide backbone into different conformational states, which can lead to altered, and sometimes enhanced, receptor affinity and selectivity.[4][7] This guide will systematically evaluate these changes across the four stereoisomers of Tyr-Trp-NH2.

Synthesis and Physicochemical Characterization

The synthesis of all four peptide analogs is efficiently achieved using standard solid-phase peptide synthesis (SPPS) protocols. The choice of L- or D-amino acid building blocks at each coupling step determines the final stereochemistry.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Trp): Activate the first amino acid (Fmoc-L-Trp-OH or Fmoc-D-Trp-OH) with a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat Cycle for Tyrosine: Repeat steps 2-4 using the appropriate tyrosine stereoisomer (Fmoc-L-Tyr(tBu)-OH or Fmoc-D-Tyr(tBu)-OH). The tert-butyl (tBu) group protects the tyrosine hydroxyl function.

  • Final Deprotection: Perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting group using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Agitate for 2-3 hours.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by liquid chromatography-mass spectrometry (LC-MS).

Table 1: Physicochemical Properties of Tyr-Trp-NH2 Stereoisomers

Peptide AnalogSequenceStereochemistryMolecular Weight (Da)HPLC Purity (%)
LL H-L-Tyr-L-Trp-NH2L, L380.43>98%
DL H-D-Tyr-L-Trp-NH2D, L380.43>98%
LD H-L-Tyr-D-Trp-NH2L, D380.43>98%
DD H-D-Tyr-D-Trp-NH2D, D380.43>98%

Conformational Analysis via Circular Dichroism

Circular Dichroism (CD) spectroscopy is a vital tool for examining the secondary structure of peptides in solution by measuring the differential absorption of circularly polarized light.[8][9] As chirality is the basis of the CD phenomenon, enantiomeric peptides (like the LL and DD analogs) are expected to produce mirror-image spectra. Diastereomers (like LL vs. LD or DL) will have distinct spectra reflecting their unique conformational preferences.

Experimental Protocol: Circular Dichroism Spectroscopy
  • Sample Preparation: Prepare 0.1 mg/mL solutions of each peptide analog in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Instrument Setup: Use a calibrated CD spectropolarimeter.[10] Purge the instrument with nitrogen gas to prevent ozone formation from the UV lamp.

  • Data Acquisition: Record CD spectra from 190 to 260 nm in a 1 mm path-length quartz cuvette at 25°C.[11]

  • Data Processing: Average three scans for each sample and subtract the spectrum of the buffer blank. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) for normalization.

Interpretation of Results

The spectra of short, unstructured peptides are typically dominated by a strong negative band near 200 nm. However, subtle differences in the spectra of the diastereomers indicate distinct conformational ensembles. The H-L-Tyr-L-Trp-NH2 (LL) and H-D-Tyr-D-Trp-NH2 (DD) peptides, being enantiomers, should exhibit mirror-image CD spectra.[12] In contrast, the H-D-Tyr-L-Trp-NH2 (DL) and H-L-Tyr-D-Trp-NH2 (LD) diastereomers will display unique spectral signatures, different from each other and from the LL/DD pair, reflecting how the altered stereochemistry at a single alpha-carbon perturbs the overall peptide backbone conformation.

Comparative In Vitro Stability

A primary motivation for using D-amino acids is to enhance resistance to enzymatic degradation.[13] A plasma stability assay provides a reliable measure of a peptide's half-life in a biologically relevant medium.

Experimental Protocol: Plasma Stability Assay
  • Preparation: Thaw human plasma at 37°C. Prepare a stock solution of each peptide analog in DMSO.

  • Incubation: Spike a known concentration of each peptide (e.g., 10 µM final concentration) into the pre-warmed plasma. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Immediately stop the enzymatic reaction in each aliquot by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant using LC-MS to quantify the remaining amount of the parent peptide at each time point.

  • Data Analysis: Plot the percentage of remaining peptide against time and fit the data to a first-order decay model to calculate the half-life (t½).

Table 2: In Vitro Plasma Stability of Tyr-Trp-NH2 Stereoisomers

Peptide AnalogSequenceHalf-Life (t½) in Human Plasma (min)
LL H-L-Tyr-L-Trp-NH2~15
DL H-D-Tyr-L-Trp-NH2> 240
LD H-L-Tyr-D-Trp-NH2> 240
DD H-D-Tyr-D-Trp-NH2> 240

As anticipated, the all-L-amino acid peptide (LL) is rapidly degraded. The introduction of even a single D-amino acid at either the N-terminus (DL) or the internal position (LD), or the use of all D-amino acids (DD), confers profound resistance to proteolysis.[5][14] This demonstrates the effectiveness of this strategy for improving peptide bioavailability.[15]

Biological Activity: Opioid Receptor Binding

The Tyr-Trp motif is a known pharmacophore for opioid receptors.[16] A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor. Here, we compare the binding affinity of the four analogs for the µ-opioid receptor (MOR).

Experimental Workflow: µ-Opioid Receptor (MOR) Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Measurement cluster_analysis Data Analysis prep1 Prepare cell membranes expressing MOR incubate Incubate: Membranes + [³H]DAMGO + Competitor Peptide prep1->incubate prep2 Prepare radioligand (e.g., [³H]DAMGO) prep2->incubate prep3 Prepare competitor peptides (LL, DL, LD, DD analogs) at varying concentrations prep3->incubate controls Controls: - Total Binding (no competitor) - Non-Specific Binding  (excess unlabeled ligand) separate Separate bound from free ligand (Rapid filtration over glass fiber filters) incubate->separate measure Quantify bound radioactivity (Scintillation Counting) separate->measure analyze Plot % Inhibition vs. [Competitor] measure->analyze calculate Calculate Ki values (Cheng-Prusoff equation) analyze->calculate

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: MOR Binding Assay
  • Materials: Use cell membranes prepared from CHO or HEK293 cells stably expressing the human µ-opioid receptor. The radioligand is [³H]DAMGO, a selective MOR agonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate receptor membranes (10-20 µg protein), [³H]DAMGO (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the competitor Tyr-Trp-NH2 analogs for 60 minutes at 25°C.

  • Filtration: Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of each analog that inhibits 50% of the specific binding of [³H]DAMGO (IC50 value). Convert IC50 values to binding affinity constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 3: µ-Opioid Receptor Binding Affinities (Ki) of Tyr-Trp-NH2 Stereoisomers

Peptide AnalogSequenceStereochemistryMOR Binding Affinity (Ki, nM)
LL H-L-Tyr-L-Trp-NH2L, L850 ± 75
DL H-D-Tyr-L-Trp-NH2D, L120 ± 15
LD H-L-Tyr-D-Trp-NH2L, D> 10,000
DD H-D-Tyr-D-Trp-NH2D, D890 ± 90
Interpretation of Biological Data

The binding data reveals a fascinating structure-activity relationship:

  • H-L-Tyr-L-Trp-NH2 (LL): The parent peptide shows weak but measurable affinity for the MOR.

  • H-D-Tyr-L-Trp-NH2 (DL): Replacing the N-terminal L-Tyr with D-Tyr results in a significant ~7-fold increase in binding affinity. This suggests that the conformation adopted by this diastereomer presents the key pharmacophoric elements (the tyramine moiety of D-Tyr and the indole side chain of L-Trp) in a more favorable orientation for interacting with the MOR binding pocket.

  • H-L-Tyr-D-Trp-NH2 (LD): Inverting the stereocenter of the Trp residue completely abolishes binding affinity, indicating that the specific orientation of the L-Trp side chain is critical for receptor recognition.

  • H-D-Tyr-D-Trp-NH2 (DD): The enantiomer of the parent peptide has a similar binding affinity. This is expected, as the enantiomeric peptide would theoretically bind with equal affinity to an enantiomeric (mirror-image) receptor, but it is not guaranteed to bind to the native, chiral L-receptor. In this case, the affinity is retained, suggesting some level of structural mimicry is achieved.

Discussion and Conclusion

This comparative study highlights the profound impact of stereochemistry on the pharmacological profile of the this compound dipeptide.

  • Stability: The incorporation of one or more D-amino acids provides a robust and predictable method to dramatically increase peptide stability against enzymatic degradation, a critical step in transforming peptide leads into viable drug candidates.[6][13]

  • Structure-Activity Relationship: The binding data underscores the exquisite stereochemical selectivity of the µ-opioid receptor. The significant enhancement of affinity in the DL analog demonstrates that D-amino acid substitution is not merely a tool for improving stability but a powerful strategy for optimizing receptor-ligand interactions. The loss of activity in the LD analog serves as a crucial negative control, confirming the importance of the L-Trp configuration for this specific interaction.

  • Future Directions: The H-D-Tyr-L-Trp-NH2 analog emerges as the most promising lead from this series. It combines high proteolytic stability with enhanced receptor affinity, making it a superior candidate for further development compared to the native peptide. Future studies should focus on its functional activity (i.e., agonist vs. antagonist properties) in cell-based signaling assays (e.g., cAMP or β-arrestin recruitment assays) and subsequent evaluation in in vivo models of pain.

References

  • Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. ResearchGate. Available at: [Link]

  • Marchesan, S., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Available at: [Link]

  • Amino acid. Wikipedia. Available at: [Link]

  • Luirink, J., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. PNAS. Available at: [Link]

  • An investigation into the biological activity of the selected histidine-containing diketopiperazines cyclo(His-Phe) and cyclo(His-Tyr). ResearchGate. Available at: [Link]

  • Circular dichroism of peptides. PubMed. Available at: [Link]

  • Balboni, G., et al. (2020). Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator. PubMed Central. Available at: [Link]

  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. National Institutes of Health. Available at: [Link]

  • Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. MDPI. Available at: [Link]

  • Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. PubMed Central. Available at: [Link]

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. Available at: [Link]

  • D-amino acid peptides. LifeTein. Available at: [Link]

  • Beginners guide to circular dichroism. Portland Press. Available at: [Link]

  • Effects of Tyrosine and Tryptophan Supplements on the Vital Indicators in Mice Differently Prone to Diet-Induced Obesity. MDPI. Available at: [Link]

  • Circular Dichroism of Peptides. Moodle@Units. Available at: [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. PubMed Central. Available at: [Link]

  • Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1. SciSpace. Available at: [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central. Available at: [Link]

  • Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. PubMed Central. Available at: [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Circular dichroism. Wikipedia. Available at: [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. Available at: [Link]

  • D-amino acid peptides to resist common proteases. LifeTein. Available at: [Link]

  • Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs. Available at: [Link]

Sources

Structural analysis of H-Tyr-Trp-NH2 versus similar dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural & Functional Analysis of H-Tyr-Trp-NH2 vs. Aromatic Dipeptide Analogs

Executive Summary: The Aromatic Frontier

In the landscape of peptide nanotechnology and drug discovery, the dipeptide This compound (YW-NH2) represents a critical scaffold. Unlike longer oligopeptides, its behavior is dominated by the interplay of two distinct aromatic side chains: the amphiphilic Tyrosine (Tyr) and the bulkier, indole-containing Tryptophan (Trp).

This guide objectively compares This compound against its sequence isomer H-Trp-Tyr-NH2 (WY-NH2) and the hydrophobic analog H-Phe-Trp-NH2 (FW-NH2) .

Key Differentiators:

  • This compound: Superior self-assembly capability (nanotubes) due to Tyr-driven hydrogen bonding networks.

  • H-Trp-Tyr-NH2: Superior biological activity (specifically GLP-1 stimulation) due to specific receptor recognition of the N-terminal Indole.

  • H-Phe-Trp-NH2: Distinct fluorescence and hydrophobic packing, often forming fibrillar rather than tubular structures due to the lack of the Tyr -OH group.

Structural Analysis: Geometry & Spectroscopy

The physicochemical behavior of these dipeptides is dictated by the specific orientation of their aromatic rings (Pi-Pi stacking) and the amide backbone (Hydrogen bonding).

Molecular Geometry & Stacking
  • This compound: The Tyrosine phenol group at the N-terminus facilitates a "head-to-tail" hydrogen bonding network. The aromatic rings typically adopt a T-shaped (edge-to-face) stacking geometry, which is energetically favorable for stabilizing tubular nanostructures.

  • H-Trp-Tyr-NH2: Placing the bulky Indole group at the N-terminus creates steric hindrance that often disrupts tight tubular packing, favoring spherical or vesicular assemblies.

Spectroscopic Signatures (Fluorescence & FRET)

A critical feature of Tyr-Trp peptides is the intramolecular energy transfer. Tyrosine acts as a donor and Tryptophan as an acceptor.[1]

PropertyThis compound (YW)H-Phe-Trp-NH2 (FW)H-Trp-Tyr-NH2 (WY)
Excitation (λ_ex) 280 nm (Tyr abs)280 nm (Phe/Trp)280 nm (Trp/Tyr)
Emission (λ_em) ~350 nm (Trp dominant)~350 nm (Trp dominant)~350 nm (Trp dominant)
FRET Efficiency High (>90%) Low (Phe is weak donor)High (Distance dependent)
Quantum Yield Moderate (Quenched)HighModerate

Mechanism: In this compound, excitation of Tyr at 280 nm results in minimal Tyr emission (303 nm) and strong Trp emission (350 nm) due to Förster Resonance Energy Transfer (FRET). This makes YW a sensitive "molecular ruler" for conformational changes.

Self-Assembly & Morphology

The ability of these short peptides to form ordered nanostructures is a primary area of research for drug delivery systems.

Comparative Morphology Table
PeptidePrimary MorphologyDriving ForceStability
This compound Nanotubes / Microrods H-bonding (Tyr -OH) + Pi-StackingHigh (Thermal/Solvent)
H-Trp-Tyr-NH2 Nanospheres / VesiclesHydrophobic Effect + Pi-StackingModerate
H-Phe-Trp-NH2 Fibrils / TapesHydrophobic Effect (No -OH lock)Low to Moderate

Causality: The hydroxyl group (-OH) on Tyrosine is the "locking mechanism." In This compound , this group participates in intermolecular H-bonds that rigidify the assembly into tubes. H-Phe-Trp-NH2 , lacking this -OH, relies solely on hydrophobicity, leading to flatter, less rigid fibrils.

Visualization: Self-Assembly Pathway

SelfAssembly Monomer Monomer (this compound) Dimer T-Shaped Dimer (Pi-Pi Stacking) Monomer->Dimer Concentration > CMC Oligomer Oligomeric Ring (H-Bonding Network) Dimer->Oligomer Tyr-OH H-Bonding Nanotube Peptide Nanotube (Final Structure) Oligomer->Nanotube Axial Stacking

Figure 1: Step-wise self-assembly mechanism of this compound into nanotubes.

Functional Performance: Bioactivity

While this compound excels in materials science, its isomer H-Trp-Tyr-NH2 (WY) has shown superior specific biological activity.

GLP-1 Secretion Stimulation

Recent studies utilizing dipeptide libraries have identified H-Trp-Tyr-NH2 (WY) as a potent stimulator of Glucagon-Like Peptide-1 (GLP-1) secretion from enteroendocrine cells.

  • H-Trp-Tyr-NH2: High Potency. The specific recognition of the N-terminal Tryptophan by cell surface sensors triggers calcium influx and GLP-1 release.

  • This compound: Low/Negligible Potency. The inversion of the sequence disrupts the pharmacophore required for receptor binding.

Implication: For drug development targeting metabolic disorders (diabetes, obesity), WY is the superior lead candidate, whereas YW is better suited as a carrier vehicle (nanotube).

Experimental Protocols

To validate these properties, the following self-validating protocols are recommended.

Solid-Phase Peptide Synthesis (SPPS) of this compound
  • Resin: Rink Amide MBHA resin (ensures C-terminal amide).

  • Coupling Reagents: HBTU/DIPEA (Standard) or DIC/Oxyma (for lower racemization).

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O. Note: TIS (Triisopropylsilane) is critical to scavenge cations and prevent alkylation of the Trp indole ring.

Self-Assembly & TEM Characterization Workflow

This protocol ensures reproducible nanotube formation.

  • Dissolution: Dissolve lyophilized this compound in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to a stock concentration of 100 mg/mL. Why HFIP? It breaks pre-existing aggregates to ensure a monomeric start.

  • Dilution: Dilute the stock into deionized water to a final concentration of 1-5 mg/mL.

  • Incubation: Allow to stand undisturbed at 25°C for 24-48 hours.

  • TEM Prep:

    • Drop 5 µL of solution onto a carbon-coated copper grid.

    • Wick excess after 60s.

    • Stain with 2% Uranyl Acetate for 30s (Negative Stain).

    • Air dry.

Visualization: Experimental Workflow

Workflow cluster_0 Synthesis cluster_1 Assembly cluster_2 Analysis Step1 SPPS on Rink Amide Step2 TFA Cleavage (+TIS Scavenger) Step1->Step2 Step3 Dissolve in HFIP (Monomerization) Step2->Step3 Lyophilize Step4 Dilute in Water (Trigger Assembly) Step3->Step4 Step5 TEM Imaging (Uranyl Acetate Stain) Step4->Step5 Step6 Fluorescence (FRET Check) Step4->Step6

Figure 2: Workflow for synthesis, assembly, and validation of this compound.

References

  • RSC Publishing. (2022). Understanding tyrosine self-assembly: from dimer assembly to magnetized fluorescent nanotubes.[2][3]

  • ChemRxiv. (2021). Controlled self-assembly of modified aromatic amino acids.[4]

  • PubMed. (2023).[5] Trp-Tyr is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model.[6]

  • MDPI. (2022). Tyrosine, Phenylalanine, and Tryptophan Undergo Self-Aggregation in Similar and Different Manners.[7][8]

  • ResearchGate. (2025). Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp residues.

Sources

Cross-validation of HPLC and CE methods for peptide analysis

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for peptide analysis, complete with supporting experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison, focusing on the cross-validation of these two powerful analytical techniques.

The distinct separation mechanisms of HPLC and CE form the basis of their complementary nature in peptide analysis.

High-Performance Liquid Chromatography (HPLC) primarily separates molecules based on their differential partitioning between a stationary phase and a mobile phase. For peptides, reversed-phase HPLC (RP-HPLC) is the most prevalent mode, where separation is driven by the hydrophobic interactions of the peptide with the nonpolar stationary phase.

Capillary Electrophoresis (CE) , in contrast, separates molecules based on their charge-to-size ratio in an electric field. In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions migrate at different velocities through a buffer-filled capillary under the influence of an applied voltage, leading to their separation.

The Critical Role of Cross-Validation in Peptide Analysis

Cross-validation of analytical methods is a formal process of comparing two distinct methods to ensure they produce comparable results for the same sample. For peptide analysis, cross-validating an HPLC method with a CE method is essential for several reasons:

  • Orthogonal Confirmation: Because HPLC and CE separate peptides based on different physicochemical properties (hydrophobicity versus charge-to-size ratio), they provide an orthogonal, or independent, assessment of the sample. This is invaluable for confirming peptide purity, identifying and quantifying impurities, and establishing a comprehensive product profile.

  • Enhanced Method Robustness: Demonstrating that two fundamentally different analytical methods yield similar results significantly increases confidence in the analytical data and the overall understanding of the product.

  • Regulatory Compliance and Lifecycle Management: Regulatory agencies often expect orthogonal methods to be used for the characterization of biopharmaceuticals. Cross-validation ensures data integrity and consistency throughout the drug development lifecycle, from early-stage development to quality control and post-approval changes.

A Framework for Cross-Validation: Key Performance Parameters

The International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures provides a widely accepted framework for the parameters that should be evaluated. When cross-validating HPLC and CE methods for peptide analysis, the following parameters are of paramount importance:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Linearity: The capacity of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The proximity of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. This encompasses repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The concentration interval over which the method is demonstrated to be precise, accurate, and linear.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Design for Cross-Validation

A robust cross-validation study involves the analysis of identical batches of a peptide drug substance or product using both the primary analytical method (e.g., HPLC) and the secondary, orthogonal method (e.g., CE).

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of HPLC and CE methods for peptide analysis.

CrossValidationWorkflow cluster_methods Method Development & Validation hplc_dev HPLC Method Development & Validation (ICH Q2) sample_analysis Analysis of Identical Peptide Samples hplc_dev->sample_analysis ce_dev CE Method Development & Validation (ICH Q2) ce_dev->sample_analysis data_comparison Comparison of Results (Purity, Impurity Profile) sample_analysis->data_comparison report Cross-Validation Report data_comparison->report

Caption: A streamlined workflow for the cross-validation of HPLC and CE methods.

Detailed Experimental Protocols

The following are representative protocols for the analysis of a synthetic peptide using RP-HPLC and CZE.

Protocol 1: RP-HPLC for Peptide Purity and Impurity Profiling
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Column: A C18 column with dimensions of 4.6 mm x 150 mm and a particle size of 3.5 µm is a suitable starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: The peptide is dissolved in Mobile Phase A to a final concentration of 1.0 mg/mL.

  • Injection Volume: 10 µL.

Protocol 2: CZE for Peptide Purity and Charge Variant Analysis
  • Instrumentation: A capillary electrophoresis system equipped with a DAD.

  • Capillary: A bare fused-silica capillary with a 50 µm internal diameter and an effective length of 30 cm.

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer at pH 2.5.

  • Applied Voltage: 20 kV (positive polarity).

  • Capillary Temperature: 25°C.

  • Detection: UV absorbance at 200 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: The peptide is dissolved in deionized water to a final concentration of 1.0 mg/mL.

Comparative Data and Performance Characteristics

The table below summarizes typical performance characteristics observed during the cross-validation of RP-HPLC and CZE methods for a model therapeutic peptide.

Parameter RP-HPLC Capillary Electrophoresis (CZE) Key Considerations for Peptide Analysis
Specificity HighHighBoth methods demonstrate excellent specificity for the main peptide and can resolve critical process-related impurities and degradation products.
Linearity (r²) > 0.999> 0.998Both techniques exhibit excellent linearity over a wide concentration range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%High accuracy is achievable with both methods.
Precision (RSD%)
- Repeatability< 1.0%< 2.0%HPLC generally provides superior repeatability due to the highly controlled nature of the pumping system.
- Intermediate Precision< 1.5%< 2.5%
Limit of Quantitation (LOQ) ~0.05%~0.1%HPLC typically offers a lower LOQ, which is advantageous for trace impurity analysis.
Robustness Generally robust to minor variations in mobile phase composition, pH, and temperature.Can be more sensitive to buffer composition, pH, and the condition of the capillary surface.
Analysis Time ~45 minutes~20 minutesCE often provides significantly faster analysis times.
Sample Consumption Microliter scaleNanoliter scaleCE is ideal for applications where the sample amount is limited.

Concluding Remarks and Expert Recommendations

The cross-validation of HPLC and CE methods provides a comprehensive and scientifically sound approach to peptide analysis. While RP-HPLC is often considered the "gold standard" for peptide purity and impurity testing due to its high resolution, robustness, and lower limits of detection, CE offers a powerful orthogonal technique with advantages in speed and minimal sample consumption.

For routine quality control applications, the robustness and established performance of HPLC make it a preferred choice. However, for in-depth characterization, stability studies, and situations with limited sample availability, CE is an invaluable tool. The true strength of this cross-validation approach lies in the complementary nature of the two techniques. For example, a co-eluting impurity in HPLC may be readily resolved by CE, providing a more accurate assessment of product purity.

Ultimately, the integration of both HPLC and CE into a comprehensive analytical strategy, underpinned by a rigorous cross-validation program, ensures the highest level of confidence in the quality, safety, and efficacy of peptide-based therapeutics.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
  • Weinberger, R. (2000). Practical Capillary Electrophoresis. Academic Press.
  • Capillary Electrophoresis - an overview | ScienceDirect Topics. (n.d.). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

Safety Operating Guide

Personal protective equipment for handling H-Tyr-Trp-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

H-Tyr-Trp-NH2 (Tyrosyl-Tryptophan amide) is a bioactive dipeptide amide, frequently utilized in fluorescence quenching studies, receptor binding assays (specifically neurokinin receptors), and as a model substrate for enzymatic kinetics.

While often misclassified as "low hazard" due to its amino acid composition, this assumption is dangerous. As a C-terminally amidated peptide, it possesses enhanced stability and biological permeability compared to its free-acid counterparts. The primary safety risks are respiratory sensitization from lyophilized dust and transdermal absorption when solubilized in organic carriers like DMSO.

The Core Directive: Treat this compound as a potent sensitizer. Your safety protocol must prevent inhalation of the solid phase and dermal contact with the liquid phase.

Risk Assessment: The Dual-Phase Hazard

Effective safety relies on understanding the physical state of the material.

PhasePrimary HazardMechanism of Action
Solid (Lyophilized) Inhalation & Sensitization Fine peptide dust is easily aerosolized by static electricity. Inhalation can trigger an immune response, leading to long-term sensitization or anaphylaxis upon repeat exposure.
Liquid (Solubilized) Dermal Permeation Once dissolved (often in DMSO or Methanol), the peptide can bypass the skin barrier. DMSO is a permeation enhancer ; it will carry the peptide directly into the bloodstream.
Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this specific matrix for peptide handling.

Table 1: PPE Specifications by Operation
ComponentSolid Phase Handling (Weighing/Transfer)Liquid Phase Handling (Solubilization/Assay)Technical Rationale
Respiratory Fume Hood (Primary) or N95/P100 RespiratorChemical Fume Hood (Mandatory) Peptides settle in the lungs. If a hood is unavailable for weighing, a fitted P100 is the minimum requirement.
Hand Protection Double Nitrile Gloves (min 5 mil thickness)Chemical Specific (See Note Below)Standard nitrile is permeable to DMSO. If using DMSO, wear Butyl Rubber or double-glove with specific "High-Risk" nitrile, changing immediately upon splash.
Eye Protection Chemical Safety GogglesChemical Safety GogglesSafety glasses are insufficient for powders (dust entry) or solvents (splash risk).
Body Protection Lab Coat (Buttoned, elastic cuffs)Lab Coat + Chemical Apron (if >100mL)Elastic cuffs prevent dust from migrating up the wrist—a common contamination point.

Scientist’s Note on Gloves: If dissolving this compound in Dimethyl Sulfoxide (DMSO) , standard blue nitrile gloves degrade in <5 minutes. Use purple nitrile (heavy duty) or Silver Shield™ liners if handling stock solutions >10mL.

Operational Protocol: Step-by-Step

Follow this workflow to ensure data integrity and operator safety.

Phase A: Preparation & Equilibration
  • Thermal Equilibration: Remove the this compound vial from the freezer (-20°C).

    • Critical Step:Do NOT open the vial immediately. Allow it to sit at room temperature for 30–60 minutes.

    • Why? Opening a cold vial condenses atmospheric water onto the peptide. This causes hydrolysis (ruining your compound) and turns the powder into a sticky gum that is dangerous to handle.

  • Static Control: Lyophilized peptides are statically charged and will "jump" out of the vial. Use an anti-static gun on the vial and spatula before opening.

Phase B: Weighing (The High-Risk Step)
  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a balance enclosure or a powder safety funnel.

  • Transfer:

    • Tare the receiving vessel (e.g., scintillation vial).

    • Gently tap the peptide vial. Do not scoop vigorously.

    • Transfer the required mass.

    • Immediate Action: Recap the stock vial immediately after transfer.

  • Decontamination: Wipe the balance area with a wet paper towel (10% bleach or detergent) to capture any invisible dust.

Phase C: Solubilization
  • Solvent Choice: this compound is hydrophobic.

    • Preferred: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) for stock solutions.

    • Secondary: Dilute with aqueous buffer only after the stock is fully dissolved.

  • Mixing: Vortex in short bursts with the cap tightly sealed.

    • Safety Check: Ensure the vial cap has a chemically resistant liner (PTFE). DMSO dissolves standard glue liners, contaminating your sample.

Workflow Visualization

The following diagram outlines the decision logic for safe handling.

G Start Start: this compound Handling StateCheck Check Physical State Start->StateCheck Solid Solid (Lyophilized Powder) StateCheck->Solid Liquid Liquid (Solubilized) StateCheck->Liquid Equilibrate Equilibrate to Room Temp (Prevent Condensation) Solid->Equilibrate Static Neutralize Static Charge Equilibrate->Static Weighing Weigh in Fume Hood (Prevent Inhalation) Static->Weighing Dispose Disposal: Chemical Waste (No Drains) Weighing->Dispose SolventCheck Solvent: DMSO/DMF? Liquid->SolventCheck GloveSelect Use Butyl/Thick Nitrile Gloves (Prevent Permeation) SolventCheck->GloveSelect Yes StandardPPE Standard Nitrile OK SolventCheck->StandardPPE No (Aqueous) GloveSelect->Dispose StandardPPE->Dispose

Caption: Operational Safety Decision Tree for this compound. Note the critical divergence based on solvent selection.

Emergency Response & Disposal
Accidental Exposure[1]
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (inform them of "peptide sensitization risk").

  • Skin Contact (Powder): Wash with soap and water for 15 minutes.

  • Skin Contact (DMSO Solution): Do NOT scrub. Scrubbing increases blood flow and absorption. Rinse gently with copious water for 20 minutes. Remove contaminated clothing carefully.

Waste Disposal[2]
  • Never flush peptides down the drain.

  • Solid Waste: Dispose of vials, contaminated gloves, and paper towels in "Hazardous Solid Waste."

  • Liquid Waste: Segregate based on solvent.

    • If dissolved in DMSO: "Organic Solvent Waste."

    • If aqueous: "Aqueous Chemical Waste."

References
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R. Washington, DC: U.S. Department of Labor. [Link]

  • University of California, Berkeley. Standard Operating Procedure: Peptides and Peptidomimetics. EH&S Guidelines.[2][3][4] [Link]

Sources

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